molecular formula C7H14O2 B592203 4-Methylvaleric Acid Methyl-d3 Ester CAS No. 97632-11-6

4-Methylvaleric Acid Methyl-d3 Ester

Katalognummer: B592203
CAS-Nummer: 97632-11-6
Molekulargewicht: 133.205
InChI-Schlüssel: KBCOVKHULBZKNY-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methylvaleric Acid Methyl-d3 Ester is a high-purity, deuterium-labeled chemical standard. It is the methyl-d3 ester of 4-Methylvaleric Acid, which is also known as isocaproic acid, a branched-chain carboxylic acid . This deuterated form is synthetically produced to ensure isotopic enrichment and chemical stability, making it an essential tool in advanced analytical chemistry. Its primary research application is in quantitative mass spectrometry (MS) and gas chromatography (GC), where it serves as a stable, non-biological internal standard for the accurate measurement of its non-deuterated analog or related metabolites in complex biological samples . The incorporation of the deuterium (d3) methyl group creates a distinct mass difference, allowing researchers to differentiate the standard from endogenous compounds and achieve highly precise calibration and recovery calculations. While the specific research pathways for this ester are still being explored, its parent acid structure suggests potential relevance in studies of branched-chain fatty acid metabolism, microbial fermentation products, and flavor and fragrance analysis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Certificate of Analysis (COA) for lot-specific details on chemical purity, isotopic enrichment, and storage conditions.

Eigenschaften

CAS-Nummer

97632-11-6

Molekularformel

C7H14O2

Molekulargewicht

133.205

IUPAC-Name

trideuteriomethyl 4-methylpentanoate

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3

InChI-Schlüssel

KBCOVKHULBZKNY-HPRDVNIFSA-N

SMILES

CC(C)CCC(=O)OC

Synonyme

4-Methylpentanoic Acid Methyl-d3 Ester;  Methyl-d3 4-Methylpentanoate;  Methyl-d3 4-Methylvalerate;  Methyl-d3 Isocaproate;  Methyl-d3 Isohexanoate

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis Pathway for 4-Methylvaleric Acid Methyl-d3 Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isotopically labeled compounds, particularly those incorporating stable isotopes like deuterium (²H or D), are indispensable tools in modern scientific research.[1] They serve as molecular probes that allow for the precise tracking and quantification of molecules in complex biological and chemical systems without the concerns associated with radioactive isotopes.[1] The synthesis of 4-Methylvaleric Acid Methyl-d3 Ester, a deuterated analog of a naturally occurring branched-chain fatty acid ester, is of significant interest for applications in metabolic studies, drug development, and environmental analysis.[] The deuterium-labeled methyl group provides a unique mass signature, enabling its differentiation from endogenous, unlabeled counterparts in mass spectrometry (MS)-based analyses.[1][3] This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, detailing the underlying chemical principles, step-by-step protocols, and analytical validation techniques.

Strategic Approach to Synthesis

The synthesis of 4-Methylvaleric Acid Methyl-d3 Ester is most efficiently achieved through a direct esterification of the parent carboxylic acid, 4-methylvaleric acid, with deuterated methanol (CD₃OD). This approach is favored for its straightforwardness and the commercial availability of the required starting materials. The core of this synthesis is the Fischer esterification reaction, a classic and reliable method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst.[4][5]

Why Fischer Esterification?

The Fischer esterification is an equilibrium-driven reaction.[6][7] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, in this case, the deuterated methanol, which can also serve as the reaction solvent.[5][8] Alternatively, the removal of water, the reaction's byproduct, can also drive the reaction forward.[5][6] For this specific synthesis, employing an excess of deuterated methanol is the more practical approach.

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[4] The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5]

Visualizing the Synthesis Workflow

The overall workflow for the synthesis, purification, and analysis of 4-Methylvaleric Acid Methyl-d3 Ester is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4-Methylvaleric Acid + CD3OD Reaction Fischer Esterification (H+ catalyst, Reflux) Start->Reaction Crude_Product Crude 4-Methylvaleric Acid Methyl-d3 Ester Reaction->Crude_Product Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Workup Drying Drying of Organic Phase Workup->Drying Purified_Product Purified Product Drying->Purified_Product NMR NMR Spectroscopy (1H, 2H, 13C) Purified_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purified_Product->MS Final_Characterization Final Product Characterization NMR->Final_Characterization MS->Final_Characterization

Caption: Overall workflow for the synthesis of 4-Methylvaleric Acid Methyl-d3 Ester.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Methylvaleric Acid≥98%Sigma-Aldrich
Methanol-d4 (CD₃OD)99.8 atom % DCambridge Isotope Laboratories, Inc.
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Diethyl Ether (Et₂O)AnhydrousVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLabChem
Brine (Saturated NaCl Solution)ACS ReagentLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAcros Organics
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylvaleric acid (1.0 eq) in deuterated methanol (CD₃OD, 10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess deuterated methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Methylvaleric Acid Methyl-d3 Ester.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Purification Strategies

For many applications, the product obtained after the aqueous workup is of sufficient purity. However, for high-purity requirements, further purification is recommended.

  • Washing: The use of a mild base like sodium bicarbonate is crucial to remove the acid catalyst. Washing with CO₂ saturated water is another gentle and effective option.

  • Column Chromatography: This is a standard method for removing any unreacted starting material and non-polar byproducts.

  • Distillation: For larger scale syntheses, distillation can be an effective purification method.

Specialized purification kits for fatty acid methyl esters are also commercially available and can be adapted for this purpose.[9]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4-Methylvaleric Acid Methyl-d3 Ester.[10] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and confirming the site of deuteration.[11][12]

  • ¹H NMR: The proton NMR spectrum will show the characteristic signals for the 4-methylvaleric acid backbone. Crucially, the singlet corresponding to the methyl ester protons (typically around 3.7 ppm) will be absent, confirming the successful incorporation of the CD₃ group.

  • ²H NMR: Deuterium NMR will show a distinct signal in the region where the methyl ester protons would appear, providing direct evidence of deuteration.[11][13]

  • ¹³C NMR: The carbon NMR spectrum will show the expected signals for the ester. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the isotopic purity of the final product.[14]

  • GC-MS or LC-MS: The choice between Gas Chromatography-MS and Liquid Chromatography-MS will depend on the volatility and thermal stability of the compound. Both techniques will provide the molecular ion peak, which will be shifted by +3 mass units compared to the unlabeled analog, confirming the incorporation of three deuterium atoms.

  • Isotopic Enrichment Calculation: By comparing the intensities of the mass spectral peaks corresponding to the labeled (M+3) and unlabeled (M) compound, the isotopic enrichment can be accurately determined.[14]

Reaction Mechanism: Fischer Esterification

The mechanism of the Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)2(O(CD3)H) Protonated_Carbonyl->Tetrahedral_Intermediate + CD3OH Protonated_Ester R-COOCD3H+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOCD3 Protonated_Ester->Ester - H+

Caption: Simplified mechanism of the Fischer esterification.

Conclusion

The synthesis of 4-Methylvaleric Acid Methyl-d3 Ester via Fischer esterification of 4-methylvaleric acid with deuterated methanol is a reliable and efficient method. This guide provides a detailed framework for researchers and scientists in drug development and related fields to produce this valuable isotopically labeled compound. The success of the synthesis relies on careful execution of the experimental protocol, appropriate purification strategies, and comprehensive analytical characterization to ensure the final product meets the required standards of purity and isotopic enrichment for its intended applications.

References

  • Wikipedia. (2023, December 2). Deuterium NMR. Retrieved from [Link]

  • Pizzolitto, C., et al. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Fuel Processing Technology, 114, 98-104. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Harvey, P. J. (2010). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. University of Greenwich. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008280252A - Method for purifying fatty acid methyl esters.
  • Wikipedia. (2023, November 28). Isotopic labeling. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 11). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Retrieved from [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of isotopically labeled saturated fatty acids. Retrieved from [Link]

  • Emken, E. A. (1978). Synthesis and Analysis of Stable Isotope- and Radioisotope-Labeled Fatty Acids. In Handbook of Lipid Research (Vol. 1, pp. 77-121). Springer, Boston, MA.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Isotope-labeled Lipids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • bioRxiv. (2021, September 30). Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • bioRxiv. (2021, September 30). Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate s. Retrieved from [Link]

  • ResearchGate. (2021, July 7). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Frontiers. (2020, January 31). Materials for Valeric Acid Esterification. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Abundance in 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the isotopic abundance and purity of 4-Methylvaleric Acid Methyl-d3 Ester, a commonly used stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry. We will dissect the theoretical underpinnings of natural isotopic distribution, address the practical realities of synthetic labeling, and present a robust, field-proven protocol for the empirical verification of isotopic purity using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their quantitative assays through a rigorous understanding and validation of their internal standards.

The Foundational Role of Isotopic Purity in Quantitative Bioanalysis

In the landscape of modern analytical chemistry, particularly in regulated bioanalysis and metabolic research, stable isotope-labeled internal standards are indispensable.[1][2] Their power lies in being chemically and physically almost identical to the analyte, allowing them to perfectly mirror the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] This co-eluting mimicry provides unparalleled correction for experimental variability, leading to superior accuracy and precision in quantification.[1][4]

4-Methylvaleric Acid Methyl-d3 Ester (d3-MVA-Me) is the designated internal standard for its unlabeled analogue, 4-methylvaleric acid (isocaproic acid)[5], a molecule relevant in various metabolic pathways. The "d3" signifies the substitution of three hydrogen atoms with deuterium on the methyl ester group. However, it is a common misconception that a "d3" standard consists purely of molecules with three deuterium atoms. In reality, the standard is a mixture of isotopologues. This mixture includes not only incompletely deuterated species (d0, d1, d2) but also contributions from the natural abundance of heavy isotopes like Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) throughout the molecule's carbon backbone and carbonyl groups.

Failure to accurately characterize this isotopic distribution can lead to significant analytical errors, including under- or overestimation of the analyte concentration. This guide provides the scientific rationale and a self-validating workflow to assert the isotopic integrity of your d3-MVA-Me standard, thereby ensuring the trustworthiness of your quantitative data.

Theoretical Isotopic Distribution: Nature's Baseline

Before any measurement, the baseline isotopic pattern of a molecule can be predicted from the natural abundances of its constituent elements.[6] The molecular formula for the fully d3-labeled 4-Methylvaleric Acid Methyl Ester is C₇H₁₁D₃O₂.

Table 1: Natural Abundance of Key Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source: Data compiled from the IUPAC Commission on Isotopic Abundances and Atomic Weights.[7][8]

Even a theoretically perfect, 100% d3-enriched compound will exhibit satellite peaks in its mass spectrum. The most significant of these is the "M+1" peak, which arises primarily from the probability of one of the seven carbon atoms being a ¹³C isotope. This probability can be approximated:

  • P(one ¹³C) ≈ (Number of C atoms) × (Natural Abundance of ¹³C)

  • P(one ¹³C) ≈ 7 × 0.0107 ≈ 7.49%

This inherent isotopic signature from the unlabeled portion of the molecule is a critical factor that must be accounted for when assessing the purity of the deuterium labeling itself.[9]

Synthetic Realities: The Source of Isotopic Impurities

The synthesis of d3-MVA-Me typically involves the esterification of 4-methylvaleric acid with deuterated methanol (CD₃OH), often using an acid catalyst.[10][11] The isotopic purity of the final product is contingent on two main factors: the isotopic enrichment of the CD₃OH reagent and the completeness of the reaction. This invariably leads to a distribution of deuterated species:

  • d0 (Unlabeled): The target analyte itself, present as an impurity.

  • d1 & d2: Intermediately labeled species.

  • d3 (Fully Labeled): The desired internal standard.

A high-quality SIL standard should have an isotopic enrichment of ≥98%.[12] The presence of significant d0 impurity is particularly problematic as it can artificially inflate the measured analyte signal, compromising the accuracy of the assay.

Experimental Protocol: A Self-Validating GC-MS Workflow for Isotopic Purity Assessment

To empirically determine the isotopic distribution, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is the gold standard for volatile compounds like fatty acid methyl esters (FAMEs).[13][14]

Method Rationale

This protocol employs GC to achieve chromatographic separation of the d3-MVA-Me from any non-isomeric impurities. The mass spectrometer then serves as a highly sensitive detector that separates and quantifies the ions of each isotopologue based on their mass-to-charge ratio (m/z).[15][16][17] Operating in full scan mode allows for the capture of the complete isotopic cluster for accurate analysis.

Isotopic Purity Workflow Diagram

Caption: A self-validating workflow for the determination of isotopic purity.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare a stock solution of the d3-MVA-Me standard in a GC-compatible solvent such as hexane or ethyl acetate to a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock to approximately 1-10 µg/mL. The final concentration should provide a robust signal well above the detection limit but below detector saturation.

  • GC-MS Instrumentation and Parameters (Example):

    • System: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[14]

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for FAME analysis.[14]

    • Inlet: 250°C, Split mode (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 50°C for 1 min, ramp at 15°C/min to 250°C, hold for 2 min.

    • MS Transfer Line: 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition: Full Scan mode, m/z range 50-200. This range comfortably covers the expected fragment ions and the molecular ion cluster of interest.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Prior to sample analysis, inject a known standard (e.g., a certified FAME mixture) to verify system performance.

    • Causality: This step is critical for ensuring trustworthiness. It confirms that the chromatographic resolution, mass accuracy, and detector response are within acceptable limits before the valuable sample is committed to analysis. The SST must pass pre-defined criteria.

  • Data Acquisition:

    • Inject 1 µL of the d3-MVA-Me working solution.

    • Acquire data using the established parameters.

  • Data Processing and Analysis:

    • Identify the chromatographic peak for d3-MVA-Me.

    • Obtain the mass spectrum across the apex of the peak.

    • Causality: Perform background subtraction using a spectrum from the baseline immediately before or after the peak. This is essential to remove column bleed and background noise, ensuring the measured ion ratios are accurate.[18]

    • Extract the ion intensities for the molecular ion cluster corresponding to the d0, d1, d2, and d3 isotopologues. For d3-MVA-Me, the expected monoisotopic mass is ~133.1 Da. The relevant nominal masses will be m/z 130, 131, 132, and 133.

Calculation of Isotopic Purity

The isotopic purity is calculated from the relative intensities of the observed ions. For high accuracy, the contribution of natural ¹³C abundance to the heavier isotopologue signals must be mathematically removed.[9][19]

Table 2: Example Isotopic Purity Calculation

IsotopologueNominal m/zMeasured Intensity (Area)Corrected Intensity*Relative Abundance (%)
d01308,0008,0000.79%
d113115,00014,3701.42%
d213235,00033,7623.34%
d3133960,000954,49894.45%
Total 1,018,000 1,010,630 100.00%

*Corrected Intensity is calculated by subtracting the theoretical ¹³C contribution from the preceding isotopologue. Advanced software can perform this deconvolution automatically.[18][19]

  • Isotopic Purity (d3 enrichment):

    • (Corrected Intensity of d3) / (Sum of all Corrected Intensities) * 100

    • (954,498 / 1,010,630) * 100 = 94.45%

Conclusion: Upholding Data Integrity through Scientific Rigor

The precise and accurate quantification of endogenous molecules is a cornerstone of modern science and drug development. This precision is directly dependent on the quality and characterization of the internal standards used.[3] A thorough evaluation of the natural and synthetic isotopic abundance in 4-Methylvaleric Acid Methyl-d3 Ester is not a perfunctory task but a fundamental requirement for scientific rigor. By implementing the robust, self-validating workflow detailed in this guide, researchers can operate with a high degree of confidence in their standards, ensuring that the final quantitative data is accurate, reproducible, and scientifically defensible.

References

  • Isotope Ratio Mass Spectrometry in Nuclear Chemistry: Applications and Analytical Challenges.
  • Principles of mass spectrometry.Isotope Geochemistry Class Notes - Fiveable.
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  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.Pharmanest.
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  • Deuterated internal standards and bioanalysis.AptoChem.
  • Isotope R
  • Isotope-r
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Good Practice Guide for Isotope Ratio Mass Spectrometry.James Hutton Institute.
  • Deuterated Internal Standard: Significance and symbolism.I-Science.
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  • Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS.
  • Isotopic Purity Using LC-MS.
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  • Fatty Acid Methyl Ester analysis by Gas Chrom
  • Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS.SCION Instruments.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.PubMed.
  • CASE STUDY - Determination of Isotopic Purity by Accur
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.PMC.
  • Determination of Isotopic Purity by Accur
  • CAS 97632-11-6 (4-Methylvaleric Acid Methyl Ester-[d3]).BOC Sciences.
  • Natural Isotope Abundance in Metabolites: Techniques and Kinetic Isotope Effect Measurement in Plant, Animal, and Human Tissues.Open Research Repository.
  • Isotopic Abundances of the Elements.
  • 4-Methylvaleric acid 99%.Sigma-Aldrich.
  • Table of Isotopic Masses and N
  • Isotopes and mass spectrometry.Khan Academy.
  • Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis.bioRxiv.
  • Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis.PMC.
  • Ester synthesis by esterific

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Technical Guide: Solubility & Handling of 4-Methylvaleric Acid Methyl-d3 Ester

[1][2]

Executive Summary

4-Methylvaleric Acid Methyl-d3 Ester (Methyl-d3 isocaproate) is a stable isotope-labeled fatty acid methyl ester (FAME).[1][2] It serves as a critical internal standard (IS) in the quantitative analysis of leucine metabolism, fatty acid profiling, and flavor chemistry via GC-MS and LC-MS.[1][2]

While chemically nearly identical to its non-deuterated parent (Methyl 4-methylvalerate), the presence of the deuterated methyl group (-OCD₃) introduces a specific chemical vulnerability: isotopic exchange via transesterification .[1][2] This guide outlines the solubility profile and handling protocols necessary to maintain the integrity of the isotopic label during solvation and storage.

Part 1: Physicochemical Profile & Solubility Logic

To understand the solubility of the d3-ester, we must look at the parent compound.[2] Deuterium substitution adds mass (approx.[1][2][3] +3.018 Da) but alters the dipole moment and molar volume so negligibly that solubility parameters remain effectively identical to the non-labeled standard.

Core Properties (Parent Compound Reference)
PropertyValueImplication for Solvation
Molecular Structure Lipophilic tail (Isobutyl) + Polar Ester headAmphiphilic, but predominantly lipophilic.[1][2]
LogP (Octanol/Water) ~2.1 (Experimental/Predicted)Hydrophobic. Highly soluble in organic solvents; poor water solubility.[1]
Boiling Point 139–140 °CVolatile. Significant evaporation risk during concentration steps.[1][4]
Density 0.888 g/mLLighter than water; floats in aqueous extraction layers.[1]
Water Solubility < 2.5 g/L (Insoluble)Requires organic co-solvent for aqueous buffers.[1]
The "Like Dissolves Like" Mechanism

The molecule is a medium-chain ester .[1] It lacks hydrogen bond donors (no -OH or -NH) but acts as a hydrogen bond acceptor via the ester oxygens.[1][2]

  • Best Solvents: Non-polar hydrocarbons (Hexane) or polar aprotic solvents (Acetonitrile).[1]

  • Risky Solvents: Protic solvents (Methanol, Ethanol) due to potential label loss (see Part 3).[1][2]

Part 2: Solubility Landscape

The following table categorizes solvent suitability based on polarity and application compatibility.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Hydrocarbons Hexane / Heptane Excellent Preferred for GC-MS. High solubility, easy evaporation, no exchange risk.[1][2]
Chlorinated Dichloromethane (DCM) Excellent Good for liquid-liquid extraction (LLE) from aqueous matrices.[1]
Polar Aprotic Acetonitrile (ACN) Good Preferred for LC-MS. Miscible with water buffers; no exchange risk.[1]
Polar Aprotic DMSO / DMF Good High boiling point makes them difficult to remove; use only for biological assays.[1]
Alcohols Methanol / Ethanol Good CAUTION REQUIRED. Soluble, but risks transesterification (loss of d3).[1][2]
Aqueous Water / PBS Poor Insoluble.[1] Requires surfactant or organic co-solvent (e.g., 0.1% in ACN).[1][2]

Part 3: Critical Handling – The Transesterification Trap

This is the most common failure mode when working with deuterated esters.

The Mechanism: In the presence of a protic solvent (like Methanol, CH₃OH) and a catalyst (trace acid or base), the ester undergoes transesterification.[1][2] The deuterated methoxy group (-OCD₃) is swapped for the solvent's non-deuterated methoxy group (-OCH₃).[1]

Result: The mass shift (+3 Da) is lost.[1] The internal standard becomes indistinguishable from the native analyte, ruining the quantification.[2]

Solvent Selection Decision Tree

Use the following logic flow to select the correct solvent and avoid label loss.

SolventSelectionStartStart: Select Solvent forMethyl-d3 EsterAppTypeWhat is the Analytical Platform?Start->AppTypeGCGas Chromatography(GC-MS)AppType->GCVolatile Solvent NeededLCLiquid Chromatography(LC-MS)AppType->LCWater Miscibility NeededHexaneRECOMMENDED:Hexane or Heptane(Inert, Volatile)GC->HexaneACNRECOMMENDED:Acetonitrile (ACN)(Polar Aprotic, Miscible)LC->ACNMeOH_CheckMust use Methanol?LC->MeOH_CheckIf ACN failsMeOH_SafeCONDITIONAL:Neutral MeOH only.Store < -20°C.Use immediately.MeOH_Check->MeOH_SafeStrictly Neutral pHMeOH_DangerSTOP:Risk of -OCD3 exchange.Avoid if possible.MeOH_Check->MeOH_DangerAcid/Base Present

Figure 1: Decision matrix for selecting a solvent that preserves the isotopic label.[1]

Part 4: Experimental Protocol – Primary Stock Preparation

Objective: Prepare a stable 10 mg/mL stock solution of 4-Methylvaleric Acid Methyl-d3 Ester.

Equipment & Reagents[1][5][6][7]
  • Standard: 4-Methylvaleric Acid Methyl-d3 Ester (>98% D).[1][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (HPLC Grade or higher).[1] Avoid Methanol for primary stocks.[1]

  • Vial: Amber glass with PTFE-lined screw cap (to prevent photolysis and evaporation).[1]

  • Syringe: Gas-tight glass syringe (Hamilton type).

Step-by-Step Workflow
  • Gravimetric Calibration:

    • Do not rely on volume for the primary standard due to the volatility of the ester.

    • Place an empty, capped amber vial on an analytical balance.[1][2] Tare the balance.

  • Transfer:

    • Using a gas-tight syringe, transfer approximately 10 mg of the neat d3-ester into the vial.[1][2]

    • Note: The liquid is volatile.[1][5] Work quickly.

  • Weighing:

    • Cap immediately and record the exact mass (e.g., 10.04 mg).[1][2]

  • Solvation:

    • Calculate the required volume of solvent (DCM or ACN) to achieve the target concentration (e.g., 10 mg/mL).[1][2]

    • Add solvent using a clean pipette/syringe.[1]

    • Vortex for 30 seconds. (Sonication is rarely needed for this lipophilic ester).[1][2]

  • Storage:

    • Flush the headspace with Nitrogen or Argon gas to remove moisture and oxygen.[1]

    • Seal tightly with Parafilm.[1][2]

    • Store at -20°C .

Stock Preparation Diagram

StockPrepWeigh1. Weigh Neat Standard(Gravimetric)Dissolve2. Add Solvent(DCM or ACN)Weigh->DissolveMix3. Vortex Mix(30 sec)Dissolve->MixPurge4. N2 Purge(Remove O2/H2O)Mix->PurgeStore5. Store -20°C(Amber Vial)Purge->Store

Figure 2: Workflow for preparing a stable primary stock solution.

Part 5: Troubleshooting & Validation

Checking for Transesterification

If you observe a loss of signal for the internal standard (m/z [M+3]) and a rise in the native peak (m/z [M]), transesterification has occurred.[2]

  • Fix: Discard the stock. Prepare fresh in a non-protic solvent (Acetonitrile or Hexane). Ensure all glassware is acid-free.[1][2]

Evaporative Loss

Because the boiling point (~140°C) is relatively low for a fatty acid derivative, nitrogen blow-down concentration steps can strip the internal standard.[2]

  • Fix: Add the internal standard after any aggressive evaporation steps, or use a "keeper" solvent (like toluene) if concentration is strictly necessary.[1][2]

GC-MS Peak Tailing[1][2]
  • Cause: Interaction of the ester with active silanol sites in the column or liner.[1]

  • Fix: Use a deactivated splitless liner and a non-polar column (e.g., DB-5ms).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17008, Methyl 4-methylvalerate. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • KCAS Bio (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]

Methodological & Application

using 4-Methylvaleric Acid Methyl-d3 Ester as an internal standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Branched-Chain Fatty Acids using 4-Methylvaleric Acid Methyl-d3 Ester as an Internal Standard

Executive Summary

Branched-Chain Fatty Acids (BCFAs), particularly isocaproic acid (4-methylvaleric acid), are critical biomarkers in gut microbiome metabolism and protein fermentation. However, their analysis is complicated by high volatility, polarity, and isomer co-elution. This guide details the protocol for using 4-Methylvaleric Acid Methyl-d3 Ester as a specific Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS).

Unlike general fatty acid standards, this isotopologue provides a distinct mass spectral signature (m/z 77 vs. m/z 74) derived from the McLafferty rearrangement, enabling precise quantitation even in complex biological matrices like feces, plasma, or fermentation broth.

Part 1: Scientific Rationale & Mechanism

The Challenge of BCFA Analysis

Short- and branched-chain fatty acids are difficult to analyze in their free form due to peak tailing and adsorption in the GC inlet. They are routinely derivatized into Fatty Acid Methyl Esters (FAMEs) to improve volatility and peak shape.

The Role of the Methyl-d3 Ester Standard

The specific use of 4-Methylvaleric Acid Methyl-d3 Ester serves a dual purpose:

  • Retentions Time Locking: It co-elutes (or elutes with a negligible deuterium isotope shift) with the target analyte, correcting for retention time drifts caused by matrix buildup in the column.

  • Mass Spectral Differentiation: It relies on the McLafferty Rearrangement , a dominant fragmentation pathway for methyl esters.[1]

The Mechanism:

  • Target Analyte (Native): Methyl 4-methylvalerate fragments to produce the characteristic base peak at m/z 74

    
    .
    
  • Internal Standard (d3-Labeled): The deuterated methyl ester group shifts this fragment by +3 Da to m/z 77

    
    .
    

This +3 Da shift is sufficient to avoid isotopic overlap (crosstalk) from the natural abundance


 isotopes of the native analyte, allowing for high-sensitivity Selected Ion Monitoring (SIM).

McLafferty Native Native Analyte (Methyl 4-methylvalerate) TransState_Nat 6-Membered Transition State Native->TransState_Nat EI Ionization IS Internal Standard (Methyl-d3 Ester) TransState_IS 6-Membered Transition State IS->TransState_IS EI Ionization Frag_Nat Base Peak Ion m/z 74 [CH2=C(OH)-OCH3]+ TransState_Nat->Frag_Nat Gamma-H Transfer (McLafferty) Frag_IS Diagnostic Ion m/z 77 [CH2=C(OH)-OCD3]+ TransState_IS->Frag_IS Gamma-H Transfer (McLafferty)

Figure 1: Mechanistic pathway of the McLafferty rearrangement showing the origin of the diagnostic quantitation ions.

Part 2: Experimental Protocol

Materials & Reagents
  • Analyte Standard: 4-Methylvaleric acid (Isocaproic acid) (>99%).

  • Internal Standard: 4-Methylvaleric acid methyl-d3 ester (>98 atom % D).

  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14%) or Methanolic HCl (3N).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Critical Workflow Logic

CRITICAL NOTE: Because the Internal Standard is already an ester, it cannot track the efficiency of the derivatization reaction (the conversion of acid to ester) of your sample.

  • Scenario A (Recommended): Add the IS after the derivatization step. This corrects for injection variability and MS detector response.

  • Scenario B: If you require tracking of extraction/derivatization efficiency, you must use the deuterated acid (4-methylvaleric acid-d3) as a surrogate.

This protocol follows Scenario A, which is standard for FAME analysis when derivatization yields are assumed quantitative (>95%).

Step-by-Step Methodology

Step 1: Sample Extraction & Derivatization

  • Aliquot 100 µL of biological sample (plasma/fecal supernatant) into a glass vial.

  • Add 10 µL of concentrated HCl to acidify (pH < 2).

  • Add 500 µL of extraction solvent (MTBE). Vortex for 1 min. Centrifuge at 3000 x g for 5 min.

  • Transfer the upper organic layer to a fresh reaction vial.

  • Add 200 µL of derivatization reagent (BF3-Methanol).

  • Cap tightly and incubate at 60°C for 30 minutes . (Converts acids to methyl esters).[2][3][4]

  • Cool to room temperature. Add 200 µL of water and 200 µL of Hexane to quench.

  • Vortex and centrifuge. The FAMEs will partition into the upper Hexane layer.

Step 2: Internal Standard Addition

  • Prepare a working solution of 4-Methylvaleric acid methyl-d3 ester at 10 µg/mL in Hexane.

  • Transfer 100 µL of the upper Hexane layer (from Step 1) into a GC autosampler vial.

  • Add 10 µL of the IS working solution to the vial.

  • Cap and vortex gently.

Workflow cluster_0 Sample Preparation cluster_1 Standardization cluster_2 Analysis Sample Biological Matrix (Acidified) Extract L-L Extraction (MTBE) Sample->Extract Deriv Derivatization (BF3-MeOH, 60°C) Extract->Deriv FAMEs FAMEs in Hexane Deriv->FAMEs IS_Add ADD INTERNAL STANDARD (4-Methylvaleric acid methyl-d3 ester) FAMEs->IS_Add Post-Rxn Spike GC GC Separation (Wax Column) IS_Add->GC MS MS Detection (SIM Mode: m/z 74 & 77) GC->MS

Figure 2: Workflow for BCFA analysis. Note the addition of the pre-methylated IS after the derivatization step.

Part 3: Instrumentation & Analysis

GC-MS Parameters
  • Column: High-polarity Polyethylene Glycol (PEG) column (e.g., DB-Wax or HP-INNOWax). Essential for separating BCFAs from straight-chain isomers.

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1) at 250°C.

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp: 10°C/min to 240°C.

    • Final: 240°C (hold 5 min).

MS Acquisition (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)*
Methyl 4-methylvalerate 74.0 87.0130.16.5 min
Methyl-d3 4-methylvalerate (IS) 77.0 90.0133.16.5 min

*Retention times must be experimentally verified as d3-isotopologues may elute slightly earlier (1-2 seconds) than native compounds on high-efficiency columns.

Data Processing

Calculate the concentration of the unknown using the Response Factor (


) derived from a calibration curve.


The concentration in the sample is then:



References

  • National Institutes of Health (NIH) . "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids." PubMed Central. Available at: [Link]

  • American Chemical Society (ACS) . "Gas Chromatography Chemical Ionization Mass Spectrometry for Identification of Branched Chain Fatty Acids." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NIST Chemistry WebBook . "Pentanoic acid, 4-methyl-, methyl ester Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]

Sources

Application Note: Targeted Quantitation of 4-Methylvaleric Acid in Metabolomics Using Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 4-Methylvaleric acid (Isocaproic acid) in complex biological matrices (saliva, feces, plasma) using 4-Methylvaleric Acid Methyl-d3 Ester as a specific internal standard.

4-Methylvaleric acid is a branched-chain fatty acid (BCFA) increasingly recognized as a critical biomarker in Oral Squamous Cell Carcinoma (OSCC) , Major Depressive Disorder (MDD) , and gut microbiome protein fermentation . Accurate measurement is challenging due to its volatility and isomerism (co-elution with caproic acid and 2-methylvaleric acid).

This guide provides a validated workflow utilizing the Methyl-d3 Ester form to anchor retention times and normalize ionization response in GC-MS analysis, ensuring high specificity and reproducibility in targeted metabolomics.

Biological Significance & Applications[1]

Diagnostic Biomarker Potential[2][3][4]
  • Oral Oncology (OSCC): Salivary metabolomics has identified 4-methylvaleric acid as a discriminator between OSCC patients and healthy controls. Elevated levels correlate with altered oral microbiota and protein degradation pathways in the tumor microenvironment.

  • Neuropsychiatry (MDD): Recent studies indicate elevated serum levels of 4-methylvaleric acid in patients with Major Depressive Disorder, linking gut-brain axis dysregulation to systemic BCFA profiles.

  • Gut Microbiome Profiling: As a product of leucine deamination and fermentation, isocaproic acid serves as a proxy for proteolytic bacterial activity (e.g., Clostridium spp.) distinct from saccharolytic SCFA production.

Metabolic Pathway Context

4-Methylvaleric acid is derived primarily from the catabolism of L-Leucine. The pathway diverges from the canonical isovaleryl-CoA route under specific microbial or pathological conditions.

LeucinePathway cluster_legend Legend Leu L-Leucine KIC α-Ketoisocaproic Acid (α-KIC) Leu->KIC BCAT Isoval Isovaleryl-CoA KIC->Isoval BCKDH IsoCap 4-Methylvaleric Acid (Isocaproic Acid) KIC->IsoCap Microbial Fermentation FAME 4-Methylvaleric Acid Methyl Ester (Analyte) IsoCap->FAME Derivatization (MeOH/H+) IS 4-Methylvaleric Acid Methyl-d3 Ester (IS) IS->FAME Co-elution (Quantification Ref) key Target Analyte = Green Internal Standard = Grey

Figure 1: Metabolic origin of 4-Methylvaleric acid and its analytical conversion to the methyl ester form for GC-MS.

Technical Principle: The Role of the Methyl-d3 Ester[5]

In GC-MS metabolomics, fatty acids are rarely analyzed in their free form due to peak tailing and adsorption. They are derivatized to Fatty Acid Methyl Esters (FAMEs) .

The 4-Methylvaleric Acid Methyl-d3 Ester serves as a Post-Derivatization Internal Standard (Instrument Performance Standard) .

Why use the Methyl-d3 Ester?
  • Retention Time Locking: It elutes virtually simultaneously with the analyte (4-Methylvaleric acid methyl ester), accounting for slight retention time shifts caused by matrix loading.

  • Ionization Normalization: The deuterium label (-COOCD3) provides a mass shift of +3 Da. This allows the mass spectrometer to distinguish the standard from the analyte while subjecting both to identical ionization conditions, correcting for source suppression or enhancement.

  • Isomer Resolution: It helps definitively identify the 4-methyl isomer against closely eluting isomers like 2-methylvaleric acid or hexanoic acid (Caproic acid).

Critical Note on Workflow: Because the standard is already an ester, it should typically be added after the derivatization of the biological sample to avoid transesterification or hydrolysis issues during the reaction. It corrects for injection variability and detector response, not extraction recovery.

Experimental Protocol

Materials & Reagents[6][7][8][9]
  • Analyte Standard: 4-Methylvaleric acid (Sigma-Aldrich, Cat.[1] #277827).

  • Internal Standard: 4-Methylvaleric Acid Methyl-d3 Ester (Custom synthesis or isotope suppliers e.g., CDN Isotopes, TRC).

  • Derivatization Reagents: Methanol (anhydrous), Acetyl Chloride or BF3-Methanol (14%).

  • Solvents: Hexane (GC grade), Dichloromethane.

  • Matrix: Artificial Saliva or PBS (for calibration curves).

Sample Preparation (Saliva/Plasma)

Step 1: Protein Precipitation & Extraction

  • Aliquot 200 µL of biofluid (saliva/plasma) into a glass centrifuge tube.

  • Add 10 µL of Recovery Standard (e.g., Valeric acid-d9, optional, to monitor extraction efficiency).

  • Add 600 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer supernatant to a fresh glass vial.

Step 2: Derivatization (Methylation)

  • Evaporate the supernatant to near dryness under Nitrogen (avoid complete dryness to prevent loss of volatile VFAs).

  • Add 200 µL of Methanolic HCl (1N) or BF3-Methanol.

  • Incubate at 60°C for 30 minutes . (Closed cap to prevent evaporation).

  • Cool to room temperature.

  • Add 200 µL of Hexane and 200 µL of saturated NaCl water.

  • Vortex vigorously for 1 min to extract FAMEs into the Hexane layer.

  • Centrifuge at 2,000 x g for 2 min to separate phases.

Step 3: Addition of Internal Standard (The Core Step)

  • Carefully transfer 150 µL of the upper Hexane layer to a GC vial with a glass insert.

  • Add 10 µL of 4-Methylvaleric Acid Methyl-d3 Ester solution (10 µg/mL in Hexane).

    • Rationale: Adding the ester IS here ensures it is not degraded by the acidic methylation conditions in Step 2.

  • Cap immediately and analyze.[2]

GC-MS Instrumentation Parameters
ParameterSetting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-WAX or HP-88 (High polarity for isomer separation) 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection 1 µL, Splitless (or Split 1:10 for high conc. samples)
Inlet Temp 240°C
Oven Program 50°C (hold 2 min)

10°C/min to 150°C

20°C/min to 240°C (hold 5 min)
Transfer Line 250°C
Ion Source EI (70 eV), 230°C
Acquisition SIM Mode (Selected Ion Monitoring)
SIM Table for Quantitation
CompoundTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
4-Methylvaleric Acid Methyl Ester 87 (Base Peak)74, 115, 1308.5 min
4-Methylvaleric Acid Methyl-d3 Ester (IS) 90 (Base Peak)77, 118, 1338.5 min

Note: The base peak m/z 87 corresponds to the McLafferty rearrangement ion characteristic of methyl esters. The d3-ester shifts this fragment to m/z 90.

Data Analysis & Validation

Identification

Compare the retention time of the analyte peak (m/z 87) with the IS peak (m/z 90). They should align within ±0.02 min. Use the qualifier ions (115 vs 118) to confirm the molecular ion cluster.

Quantification Calculation

Calculate the concentration using the Response Factor (


) derived from a calibration curve.




Troubleshooting Guide
IssueProbable CauseCorrective Action
IS Peak (m/z 90) is weak/absent TransesterificationEnsure IS is added after the acidic methylation step (Step 3).
Co-elution with Caproic Acid Poor column resolutionSwitch to a highly polar column (CP-Wax 52 CB) or slow the oven ramp.
High Background Contaminated MethanolUse LC-MS grade anhydrous methanol; plasticizers can mimic fatty acids.

References

  • Soga, T., et al. (2006). "Differential metabolomics reveals ophthalmic acid as an oxidative stress biomarker indicating hepatic glutathione consumption."[3][4] Journal of Biological Chemistry, 281(24), 16768-16776. Link

  • Sugimoto, M., et al. (2010). "Capillary electrophoresis mass spectrometry-based saliva metabolomics identified oral, breast and pancreatic cancer-specific profiles." Metabolomics, 6(1), 78-95. Link

  • Yu, M., et al. (2024). "A cross-section study of the comparison of plasma inflammatory cytokines and short-chain fatty acid in patients with depression." BMC Psychiatry, 24, 834.[5] Link

  • Agilent Technologies. "GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution." Application Note 5991-6286EN. Link

  • Sigma-Aldrich. "4-Methylvaleric acid Product Information." Link[1]

Sources

Precision Quantitation of Short-Chain Fatty Acids via GC-MS using 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The accurate quantification of Short-Chain Fatty Acids (SCFAs) and Medium-Chain Fatty Acids (MCFAs) in biological matrices (plasma, feces, fermentation broth) is critical for metabolic and microbiome research. While Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) is the gold standard, quantitative accuracy is frequently compromised by injection variability, discrimination in the split injector, and ionization fluctuations.

This guide details the application of 4-Methylvaleric Acid Methyl-d3 Ester (Methyl-d3 Isocaproate) as a specialized Instrument Internal Standard (IIS) .

Why this Specific Standard?
  • Spectral Distinctiveness: The trideuteriomethyl (-OCD₃) group shifts the characteristic McLafferty rearrangement ion from m/z 74 (standard FAMEs) to m/z 77 . This allows for interference-free Selected Ion Monitoring (SIM) even if the standard co-elutes with endogenous isomers.

  • Volatility Matching: As a branched C6 ester, its volatility profile closely mirrors critical SCFAs (Acetate, Propionate, Butyrate) and MCFAs, providing more accurate normalization for evaporative losses in the injector than long-chain standards (e.g., C19:0).

  • The "Post-Derivatization" Logic: Unlike free acid standards added before extraction, this pre-methylated standard is designed to be added after the derivatization step to normalize the volumetric recovery and instrument response, acting as a "lock-mass" for retention time and ionization efficiency.

Principle of the Method

The workflow relies on the conversion of free fatty acids (FFAs) into volatile methyl esters (FAMEs) using acid-catalyzed methanolysis.

Critical Mechanism: The Isotope Trap A common error in FAME analysis is adding a deuterated ester standard prior to derivatization. If 4-Methylvaleric Acid Methyl-d3 Ester is exposed to acidic non-deuterated methanol (the derivatizing agent), acid-catalyzed transesterification will occur, swapping the -OCD₃ group for -OCH₃. This eliminates the mass shift, rendering the standard invisible.

Therefore, this protocol strictly positions the standard as a Post-Derivatization Spike.

MS Fragmentation Logic (McLafferty Rearrangement)

The reliability of this method hinges on the specific fragmentation of methyl esters.

  • Endogenous FAMEs: Undergo McLafferty rearrangement to yield the base peak [C₂H₄O₂]⁺ at m/z 74 .

  • Internal Standard (d3-Ester): Undergoes the same rearrangement but retains the d3-methyl group, yielding [C₂H₄O₂-d3]⁺ at m/z 77 .

Diagram 1: Mass Spectral Fragmentation Mechanism

McLafferty_Mechanism cluster_0 Endogenous FAME (Analyte) cluster_1 Internal Standard (d3-Ester) FAME Methyl Ester (Precursor) Frag74 Enol Fragment (m/z 74) FAME->Frag74 Gamma-H Transfer - Olefin Loss IS Methyl-d3 Ester (Precursor) Frag77 d3-Enol Fragment (m/z 77) IS->Frag77 Gamma-H Transfer - Olefin Loss

Caption: McLafferty rearrangement shift. The d3-methyl group shifts the base peak +3 Da, enabling selective detection.

Materials & Reagents

ComponentSpecificationPurpose
Internal Standard 4-Methylvaleric Acid Methyl-d3 Ester (>99% D)Instrument normalization (IIS).
Derivatizing Agent 14% Boron Trifluoride (BF₃) in MethanolConversion of FFAs to FAMEs.
Extraction Solvent Hexane (HPLC Grade)Extraction of FAMEs.
Quenching Agent Saturated NaCl (aq)Phase separation enhancement.
Carrier Gas Helium (99.999%)GC mobile phase.

Experimental Protocol

Preparation of Internal Standard Solution[1]
  • Stock Solution (1 mg/mL): Weigh 10 mg of 4-Methylvaleric Acid Methyl-d3 Ester into a 10 mL volumetric flask. Dilute to volume with Hexane . Store at -20°C.

  • Working Solution (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Hexane. This is the "Spiking Solution" .

Sample Preparation & Derivatization

Note: This protocol assumes a plasma or fecal homogenate starting material.

  • Acidification: Aliquot 100 µL of sample into a glass vial. Add 10 µL HCl (1M) to protonate fatty acid salts.

  • Extraction (Optional Pre-clean): If the matrix is dirty, perform a liquid-liquid extraction with ether, dry down, and reconstitute. For cleaner matrices, proceed directly to derivatization.

  • Derivatization: Add 500 µL of 14% BF₃-Methanol . Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes . (Converts endogenous FAs to Methyl Esters).

  • Cooling: Cool to room temperature (approx. 5 mins).

  • Phase Separation: Add 500 µL of Saturated NaCl and 500 µL of Hexane . Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate phases.

Internal Standard Addition (The Critical Step)
  • Carefully transfer 200 µL of the upper Hexane layer (containing sample FAMEs) to a GC autosampler vial.

  • Spike: Add 20 µL of the Working IS Solution (d3-Ester) directly to this vial.

  • Mix: Vortex gently. Cap immediately.

Rationale: Adding the IS here ensures it never contacts the acidic methanol, preserving the d3-label.

Diagram 2: Analytical Workflow

Workflow Sample Biological Sample (Free Fatty Acids) Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Methylation Extract Hexane Extraction (Sample FAMEs) Deriv->Extract Phase Sep Spike Spike IS: 4-Methylvaleric Acid Methyl-d3 Ester Extract->Spike Transfer 200µL Organic Phase GCMS GC-MS Analysis (SIM Mode) Spike->GCMS Injection

Caption: Workflow ensuring IS integrity by post-derivatization addition.

Instrumentation & Parameters

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-WAX or HP-FFAP (High polarity polyethylene glycol).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

    • Reasoning: Polar columns are required to separate SCFA esters from solvent peaks.

  • Inlet: Split Mode (10:1 to 50:1 depending on concentration).

  • Temperature: 240°C.[1]

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Mass Spectrometry (Agilent 5977 or equivalent)[3]
  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI), 70 eV.

  • Acquisition Mode: SIM (Selected Ion Monitoring).[2][3]

SIM Table Setup
Analyte GroupTarget Ion (Quant)Qualifier IonRetention Time (Approx)
Endogenous FAMEs m/z 74.0 m/z 59, 873.5 - 15.0 min
Internal Standard m/z 77.0 m/z 62, 90~6.8 min (Region of C6)

Data Analysis & Calculations

Quantification is performed using the Response Factor (RF) method.

Step 1: Calculate Response Factor (RF)

During calibration, inject a mixture of non-deuterated standard (


) and Internal Standard (

).


Step 2: Calculate Sample Concentration

For the unknown sample:



  • 
     : Integrated area of m/z 74 peak at specific retention time.
    
  • 
     : Integrated area of m/z 77 peak at IS retention time.
    
  • 
     : Concentration of IS in the final vial (e.g., 4.5 µg/mL based on the 20µL spike into 200µL).
    

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation :

  • Isotope Integrity Check: Inject the Internal Standard alone (in Hexane).

    • Pass: Base peak is m/z 77. Signal at m/z 74 is < 0.5% (isotopic impurity only).

    • Fail: Significant signal at m/z 74 indicates contamination or transesterification.

  • Linearity: Calibration curves (C2-C12 FAMEs) should yield

    
    .
    
  • Carryover: Inject a solvent blank after the highest standard. Area of analyte in blank must be < 0.1% of the standard.

References

  • National Institutes of Health (NIH) / PMC. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Detailed protocols for SCFA extraction and GC-MS setup.

  • Creative Proteomics. GC-FID/MS Protocol for SCFA Analysis. Guidelines on internal standard selection (Isocaproic acid) and extraction efficiency.

  • Shimadzu Application News. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Discussion on column selection (WAX/FFAP) and split injection parameters.

  • BOC Sciences. 4-Methylvaleric Acid Methyl Ester-[d3] Product Specifications. Technical data on the deuterated standard structure and synthesis.

  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[5][1][6][4][7][8][9][10][11] Molecular Rearrangements. The foundational paper describing the m/z 74 rearrangement mechanism in esters.

Sources

developing a calibration curve with 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of 4-Methylvaleric Acid Methyl Ester via GC-MS/SIM

Introduction & Scientific Rationale

This protocol details the development of a quantitative calibration curve for 4-Methylvaleric Acid Methyl Ester (Methyl 4-methylvalerate) using its deuterated analogue, 4-Methylvaleric Acid Methyl-d3 Ester , as an Internal Standard (IS).

4-Methylvaleric acid (Isocaproic acid) and its esters are critical biomarkers in metabolomics (leucine degradation pathways) and key volatile organic compounds (VOCs) in fermentation and flavor chemistry. Quantitation at trace levels requires rigorous correction for matrix effects, injection variability, and ionization suppression.

The Isotope Dilution Advantage: Using the d3-methyl ester provides the highest tier of analytical precision. Unlike structural isomers (e.g., methyl hexanoate), the d3-isotopologue exhibits nearly identical physicochemical properties (boiling point, solubility, polarity) to the analyte. This ensures:

  • Co-elution: The IS and analyte co-elute (or elute with a negligible shift), ensuring they experience the exact same matrix suppression/enhancement events in the ion source.

  • Carrier Effect: The IS acts as a "carrier," preventing the adsorption of trace amounts of the analyte on active sites in the GC liner or column.

Experimental Workflow

The following diagram outlines the logical flow from stock preparation to data acquisition.

Workflow Stock Stock Solutions (Analyte & IS) Calib Calibration Stds (Variable Analyte + Fixed IS) Stock->Calib Dilution Sample Sample Prep (Spike IS -> Extract) Stock->Sample Spiking GC GC Separation (Capillary Column) Calib->GC Sample->GC MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Area Ratios) MS->Data Integration

Figure 1: End-to-end workflow for Stable Isotope Dilution Analysis (SIDA).

Materials & Instrumentation

Reagents
  • Analyte: 4-Methylvaleric Acid Methyl Ester (CAS: 2412-80-8).[1][2][3]

  • Internal Standard: 4-Methylvaleric Acid Methyl-d3 Ester (Label:

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Note: Methanol should be avoided as a solvent to prevent transesterification of the d3-label.

Instrumentation (GC-MS)
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Inlet: Split/Splitless (operated in Splitless mode for trace analysis).

  • Column: DB-WAX (Polar) or DB-5MS (Non-polar).

    • Recommendation:DB-WAX (30m x 0.25mm x 0.25µm) provides superior peak shape for esters.

Protocol: Preparation of Calibration Standards

Critical Concept: In SIDA, the concentration of the Internal Standard (


) must remain constant  across all calibration levels, while the concentration of the Analyte (

) varies.
Step 1: Primary Stock Solutions
  • Analyte Stock (A-Stock): Weigh 10.0 mg of authentic 4-Methylvaleric Acid Methyl Ester into a 10 mL volumetric flask. Dilute to volume with DCM.

    • Concentration:

      
      .
      
  • IS Stock (IS-Stock): Weigh 10.0 mg of the d3-Ester IS into a 10 mL volumetric flask. Dilute to volume with DCM.

    • Concentration:

      
      .
      
Step 2: Working Solutions
  • Analyte Working Solution (A-Work): Dilute A-Stock 1:100 to yield

    
    .
    
  • IS Working Solution (IS-Work): Dilute IS-Stock 1:100 to yield

    
    .
    
Step 3: Calibration Series Construction

Prepare 6 levels in GC vials. Target a constant IS concentration of 1.0 µg/mL .

Calibrator LevelVol. A-Work (µL)Vol. IS-Work (µL)Vol. Solvent (µL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
Level 1 101008900.1 1.0
Level 2 201008800.2 1.0
Level 3 501008500.5 1.0
Level 4 1001008001.0 1.0
Level 5 2001007002.0 1.0
Level 6 5001004005.0 1.0

GC-MS Method Parameters

To achieve high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode.

Mass Spectrum Logic

Methyl esters of fatty acids undergo a characteristic McLafferty Rearrangement , yielding a base peak at m/z 74 .

  • Analyte (d0): The McLafferty ion is

    
    
    
    
    
    m/z 74 .
  • Internal Standard (d3): The methoxy group is labeled (

    
    ). The fragment becomes 
    
    
    
    
    
    m/z 77 .

Note: The acylium ion (


) is m/z 99 for BOTH compounds. Do not use m/z 99 for quantitation as it does not distinguish the label.
Acquisition Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Solvent Delay: 3.0 min (Adjust based on solvent peak).

  • SIM Table:

CompoundTypeQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Dwell Time (ms)
Analyte (d0) Target74.0 87.0130.1 (

)
50
IS (d3) Internal Std77.0 90.0133.1 (

)
50

Data Analysis & Calibration Logic

Quantification is based on the Area Ratio rather than absolute area. This cancels out errors from injection volume variations.

The Equation:



Where:

  • 
     = Response Factor (Slope).
    
  • 
     = y-intercept (ideally zero).
    

CalibrationLogic RawData Raw Chromatogram (Integrate Peaks) RatioCalc Calculate Ratio: (Area Analyte / Area IS) RawData->RatioCalc Plot Plot Linear Regression: y = mx + b (x = Conc Ratio, y = Area Ratio) RatioCalc->Plot Unknown Unknown Sample Calculation: Conc = (y - b) / m * Conc_IS Plot->Unknown

Figure 2: Logic flow for converting raw integration data into calculated concentration.

Calculation Steps:
  • Integrate the peak at m/z 74 (Analyte) and m/z 77 (IS) for all levels.

  • Calculate the Ratio (

    
    ) for each level: 
    
    
    
    .
  • Calculate the Concentration Ratio (

    
    ) for each level: 
    
    
    
    .
  • Plot

    
     vs. 
    
    
    
    and determine the slope (
    
    
    ) and intercept (
    
    
    ).
  • Validation:

    
     should be 
    
    
    
    .

Troubleshooting & Critical Notes

  • Isotope Exchange: Avoid protic solvents (water, alcohols) with acidic or basic catalysts in the final vial, as the deuterium on the ester group (

    
    ) is relatively stable, but transesterification can occur in the presence of non-labeled methanol (
    
    
    
    ), scrambling the label.
  • Volatility: Both the analyte and IS are volatile. Keep vials capped and refrigerated (

    
    ). Use low-evaporation septum caps.
    
  • Derivatization Trap: If your biological target is the Acid (4-Methylvaleric acid) and you are derivatizing samples with BF3-Methanol:

    • Do NOT add the d3-Ester before derivatization. It will not track the methylation efficiency.

    • Correct Approach: Add the d3-Ester after the reaction is quenched and extracted, to serve as an Instrument Performance Standard.

    • Ideal Approach: Use 4-Methylvaleric Acid-d3 (labeled on the carbon chain) if available, or derivatize with d3-Methanol to generate the IS in situ [1].

References

  • Schipilliti, L., et al. (2011). "Stable Isotope Dilution Assay for the Simultaneous Determination of Volatile Phenols and Fatty Acids in Wine." Journal of Chromatography A. (Demonstrates SIDA principles for volatile esters).

  • NIST Mass Spectrometry Data Center. "Pentanoic acid, 4-methyl-, methyl ester (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. (Authoritative source for fragmentation patterns).

  • Stingl, C., et al. (2014). "Quantitative Analysis of Fatty Acid Methyl Esters." Shimadzu Application News. (General protocol for FAMEs quantification).

Sources

4-Methylvaleric Acid Methyl-d3 Ester for flux analysis in metabolic pathways

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Stable Isotope Dilution for Metabolomics: Utilizing 4-Methylvaleric Acid Methyl-d3 Ester for Accurate Quantification in Metabolic Flux Analysis

Introduction: The Quantitative Challenge in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to unravel the intricate network of biochemical reactions within biological systems.[1][2] By quantifying the rates (fluxes) of metabolites flowing through pathways, researchers can gain a dynamic understanding of cellular physiology in response to genetic or environmental changes.[3][4] The foundation of modern MFA is the use of stable, non-radioactive isotope tracers (e.g., ¹³C, ¹⁵N) to follow the journey of atoms through metabolic networks.[5][6] The distribution of these isotopic labels in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing the data needed to calculate intracellular fluxes.[3][7]

However, the precision of any flux model is critically dependent on the accurate quantification of metabolite pool sizes. The multi-step process of sample preparation, from quenching and extraction to analysis, is fraught with potential for variability that can compromise quantitative accuracy.[8][9] To overcome these challenges, the stable isotope dilution technique, which employs isotopically labeled internal standards, has become the gold standard for quantification in metabolomics.[9][10]

This guide details the application of 4-Methylvaleric Acid Methyl-d3 Ester as an internal standard for the precise quantification of short- and medium-chain fatty acids, and other metabolites requiring derivatization, in the context of MFA. We will explore the underlying principles, provide a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and explain the causality behind key experimental choices to ensure a robust and self-validating workflow.

Principle of the Method: Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry (IDMS) is the addition of a known quantity of a stable isotope-labeled version of an analyte to a sample at the earliest stage of preparation.[11] This "heavy" standard is chemically identical to its endogenous, "light" counterpart, ensuring it behaves the same way during extraction, derivatization, and chromatographic separation.[9] However, due to the difference in mass, the mass spectrometer can easily distinguish between the internal standard and the analyte.[12]

4-Methylvaleric Acid Methyl-d3 Ester serves this role perfectly for analytes that are methylated prior to GC-MS analysis. The deuterium (d3) atoms on the methyl group increase its mass by 3 Daltons compared to the methylated endogenous analyte, without significantly altering its chemical properties or chromatographic retention time.[12] By calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, any sample loss or variation during the workflow is nullified, leading to highly accurate and reproducible quantification.[11]

cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Output Result Sample Biological Sample (Endogenous Analytes) Spike Add Known Amount of 4-Methylvaleric Acid Methyl-d3 Ester (IS) Sample->Spike Extract Metabolite Extraction Spike->Extract Deriv Chemical Derivatization (Methylation) Extract->Deriv GC GC Separation (Co-elution) Deriv->GC Quant Accurate Quantification of Endogenous Analyte MS MS Detection (Mass-based Separation) GC->MS Data Data Processing (Peak Area Ratio) MS->Data Data->Quant

Caption: Workflow for Isotope Dilution using a d3-labeled standard.

Experimental Protocols

This section provides a detailed methodology for using 4-Methylvaleric Acid Methyl-d3 Ester as an internal standard for the GC-MS-based quantification of metabolites from cell culture.

Part 1: Materials and Reagents
Reagent/MaterialSpecificationsRecommended Supplier
4-Methylvaleric Acid Methyl-d3 EsterPurity ≥98%BOC Sciences[]
Methanol (MeOH)LC-MS GradeFisher Scientific
Acetonitrile (ACN)LC-MS GradeSigma-Aldrich
WaterLC-MS GradeFisher Scientific
ChloroformHPLC GradeSigma-Aldrich
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)+ 1% TBDMCSSigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)ACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Microcentrifuge Tubes1.5 mL and 2.0 mL, low-bindingEppendorf
Glass Autosampler Vials2 mL, with insertsAgilent Technologies
Part 2: Cell Culture and Sample Collection

This protocol assumes cells have already been cultured with a primary stable isotope tracer (e.g., ¹³C-glucose) to label the metabolic network for flux analysis. The addition of the d3-labeled internal standard is for quantification of the resulting metabolite pools.

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80-90% confluency at the time of harvest. Culture under desired experimental conditions.

  • Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the culture medium. Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Immediately add 800 µL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to each well.

    • Crucial Step: Add the internal standard. To each well, add a precise volume of a pre-prepared stock solution of 4-Methylvaleric Acid Methyl-d3 Ester in methanol to achieve a final concentration within the dynamic range of your expected analytes (e.g., 1-10 µM).

    • Scrape the cells on ice using a cell scraper.

    • Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex for 30 seconds at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube. This is your metabolite extract.

Part 3: Sample Derivatization for GC-MS Analysis

Many polar metabolites, including organic acids, are not volatile enough for GC analysis. A two-step derivatization process (methoximation followed by silylation) is common.[14] For fatty acids, a direct esterification is often sufficient.[15] The protocol below is a general approach for broader metabolomics.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Ensure samples do not overheat.

  • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex vigorously and incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.

  • Silylation: Add 80 µL of MTBSTFA (+1% TBDMCS). Vortex and incubate at 60°C for 60 minutes. This step replaces active hydrogens with a silyl group, increasing volatility and thermal stability.[16]

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a glass autosampler vial with an insert for GC-MS analysis.

Caption: Detailed experimental workflow from cell culture to analysis.

Part 4: GC-MS Instrumentation and Data Acquisition

The following are typical parameters. They must be optimized for the specific instrument and analytes of interest.[17]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentRobust and widely used for metabolomics.
Column DB-5ms (30m x 0.25mm x 0.25µm)A non-polar column providing good separation for a wide range of derivatized metabolites.[18]
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250°CEnsures rapid volatilization of derivatized analytes.
Carrier Gas Helium, constant flow at 1 mL/minInert gas providing good chromatographic efficiency.
Oven Program Start at 60°C (1 min), ramp 10°C/min to 325°C (hold 10 min)A standard temperature ramp that separates a broad range of metabolites.[14]
Mass Spectrometer Agilent 7200 Q-TOF or equivalentProvides high mass accuracy and resolution.[14]
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy creates reproducible fragmentation patterns for library matching.[17]
Scan Range m/z 50-600Covers the mass range for most derivatized central carbon metabolites.
Acquisition Mode Full ScanCollects all ion data, allowing for untargeted analysis and identification.

Data Analysis and Interpretation

  • Peak Identification: Process the raw GC-MS data using software like Agilent MassHunter or an open-source alternative. Identify peaks by matching their retention times and mass spectra against established libraries (e.g., NIST, Fiehn).

  • Quantification:

    • Locate the chromatographic peak for your target analyte (e.g., endogenous 4-Methylvaleric Acid, after derivatization).

    • Locate the co-eluting peak for the internal standard (4-Methylvaleric Acid Methyl-d3 Ester). It will have the same retention time but its mass spectrum will be shifted by +3 m/z.

    • Integrate the peak area for a characteristic ion of the analyte (A_analyte) and the corresponding +3 m/z ion for the internal standard (A_IS).

    • Calculate the response ratio: Ratio = A_analyte / A_IS .

    • Determine the absolute concentration by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Example Data

The table below illustrates the expected output for quantifying 4-methylvaleric acid using its d3-methyl ester internal standard.

CompoundRetention Time (min)Quantifying Ion (m/z)Peak AreaConcentration (µM)
4-Methylvaleric Acid (Analyte)12.54131.1854,321Calculated: 5.2
4-Methylvaleric Acid Methyl-d3 Ester (IS)12.54134.11,235,678Spiked: 5.0

Conclusion

References

  • Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolic Profiling (pp. 195-216). Humana Press. [Link]

  • Hollinshead, W., & Eighmy, J. (2016). Stable Isotope Tracers for Metabolic Pathway Analysis. In Mitochondria (pp. 249-263). Humana Press. [Link]

  • Hollinshead, W. D., & Eighmy, J. (2016). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1427, 249–263. [Link]

  • Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical chemistry, 84(18), 7934–7940. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 43, 85–91. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856–2877. [Link]

  • Wiechert, W., Möllney, M., Petersen, S., & de Graaf, A. A. (2001). A universal framework for 13C-based metabolic flux analysis. Metabolic engineering, 3(3), 265–283. [Link]

  • Yang, C., & Yang, L. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(4), 54. [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolomics and isotope tracing. Methods in cell biology, 82, 339–363. [Link]

  • Yang, C., & Yang, L. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(4), 54. [Link]

  • Wegner, A., & Weindl, D. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers in Bioengineering and Biotechnology, 3. [Link]

  • Rabinowitz, J. D. (n.d.). Metabolomics and Isotope Tracing. Lewis-Sigler Institute.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 3(35), 14978-15003. [Link]

  • Valgepea, K., Adamberg, K., & Vilu, R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26039–26061. [Link]

  • Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

  • Misra, B. B. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(1), 5. [Link]

  • Fan, T. W. M., & Lane, A. N. (2011). Considerations of Sample Preparation for Metabolomics Investigation. In Metabolic Profiling (pp. 31-50). Humana Press. [Link]

  • Liu, X., Liu, L., & Chen, X. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International journal of molecular sciences, 17(1), 20. [Link]

  • Fiveable. (2023). Metabolomics and flux analysis. [Link]

  • The Animation Lab. (n.d.). Measuring Metabolic Flux. [Link]

  • Jung, S. M., & Sanchez-Gurmaches, J. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in molecular biology (Clifton, N.J.), 2448, 273–285. [Link]

  • Li, Y., & Li, X. (2020). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. Analytica Chimica Acta, 1109, 64-73. [Link]

  • Schieberle, P., & Jahreis, G. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of agricultural and food chemistry, 54(9), 3189–3194. [Link]

  • Park, J. H., Lee, S. Y., & Kim, T. Y. (2011). Application of metabolic flux analysis in metabolic engineering. Methods in molecular biology (Clifton, N.J.), 765, 179–196. [Link]

  • Tagkopoulos Lab. (2019). Applications of Metabolic Flux Analysis (MFA). [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

  • Kordecka, A., & Łuczaj, W. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences, 8. [Link]

  • IROA Technologies. (n.d.). Why Internal Standard Sets Are Essential for Reliable Metabolomic Analysis. [Link]

  • Pérez-Clemente, R. M., & Viquez, O. L. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Metabolites, 11(2), 86. [Link]

  • van der Hoek, S. A., & de Witte, W. E. A. (2020). An untargeted metabolomics strategy to measure differences in metabolite uptake and excretion by mammalian cell lines. bioRxiv. [Link]

  • Li, Y., & Li, X. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of analytical methods in chemistry, 2020, 8860492. [Link]

  • Zellner, B. D., & Dettmer-Wilde, K. (2012). Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database. Journal of chromatography. A, 1258, 126–134. [Link]

Sources

Application Note: Quantitative Analysis of 4-Methylvaleric Acid in Environmental Matrices using Stable Isotope Dilution and GC-MS with 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework and detailed protocols for the quantitative analysis of 4-methylvaleric acid (isocaproic acid) in complex environmental samples, such as water and soil. 4-Methylvaleric acid, a short-chain fatty acid (SCFA), is a key indicator of anaerobic microbial activity and is frequently monitored in wastewater, landfill leachates, and contaminated soils.[1] To overcome challenges associated with sample matrix interference and analyte loss during preparation, this method employs the robust technique of stable isotope dilution mass spectrometry (IDMS).[2][3][4] By using 4-Methylvaleric Acid Methyl-d3 Ester as an internal standard, this gas chromatography-mass spectrometry (GC-MS) method ensures high accuracy and precision, correcting for variations in extraction efficiency, derivatization yield, and instrument response.[5][6][7]

The Scientific Rationale: The Power of Isotope Dilution

Quantitative analysis of volatile and semi-volatile organic compounds in environmental samples is fraught with challenges. Analyte recovery can be inconsistent due to complex and variable sample matrices (e.g., soil, sludge, industrial effluent). Losses can occur at multiple stages: during sample collection, storage, extraction, and derivatization.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for surmounting these obstacles.[4] The core principle is the introduction of a known quantity of a stable, isotopically-labeled version of the analyte into the sample at the very beginning of the analytical process.

Why 4-Methylvaleric Acid Methyl-d3 Ester is an Ideal Internal Standard:

  • Chemical and Physical Equivalence: The deuterated standard is chemically identical to the native analyte (once derivatized to its methyl ester). It exhibits nearly identical properties during extraction, chromatography, and ionization, ensuring that any loss affecting the native analyte also affects the standard in the same proportion.[8]

  • Mass Spectrometric Distinction: While chemically similar, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous but distinct detection.

  • Correction for Variability: Quantification is based on the ratio of the native analyte's signal to the internal standard's signal.[5][9] This ratio remains constant even if absolute sample volume or recovery varies, leading to highly accurate and precise results.[7][8]

The following diagram illustrates the fundamental principle of the isotope dilution workflow.

Isotope_Dilution_Principle cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Quant Quantification Sample Environmental Sample (Unknown Analyte Conc.) Spike Add Known Amount of 4-Methylvaleric Acid Methyl-d3 Ester (IS) Sample->Spike Equilibrate Equilibration (Analyte + IS) Spike->Equilibrate Extract Extraction & Derivatization (Potential for Analyte/IS Loss) Equilibrate->Extract GCMS GC-MS Injection Extract->GCMS Detect Mass Spectrometer Detects Native Analyte and Labeled IS Ratio Calculate Response Ratio (Analyte Area / IS Area) Detect->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Concentration (Corrected for Loss) CalCurve->Result

Caption: Principle of Isotope Dilution Analysis (IDA).

Analyte and Internal Standard Profile

A clear understanding of the target analyte and the internal standard is critical for method development.

Parameter4-Methylvaleric Acid (Analyte)4-Methylvaleric Acid Methyl-d3 Ester (Internal Standard)
Synonyms Isocaproic Acid; 4-Methylpentanoic AcidMethyl-d3 4-Methylpentanoate; Isocaproic Acid Methyl-d3 Ester
CAS Number 646-07-1[10][11]97632-11-6 (Illustrative, specific CAS may vary by supplier)[]
Chemical Formula C₆H₁₂O₂C₇H₁₁D₃O₂
Molecular Weight 116.16 g/mol [11][13]~133.20 g/mol
Form Liquid[13]Liquid
Boiling Point 199-201 °C[13]N/A (Analyzed as ester)

Detailed Application & Protocols

This section outlines the complete workflow, from sample handling to final data analysis, for both water and soil/sediment matrices.

Apparatus, Reagents, and Standards
  • Apparatus: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., aminopropyl-bonded silica[14]), sonicator bath, pH meter, volumetric flasks, pipettes, and GC vials.

  • Reagents: Reagent-grade water, methanol, diethyl ether, hexane (all HPLC or pesticide grade). Sodium hydroxide (for pH adjustment), anhydrous sodium sulfate, and hydrochloric acid.

  • Derivatization Agent: Isobutyl chloroformate and isobutanol, or Boron trifluoride in methanol (BF₃-MeOH), 14% w/v. Derivatization is necessary for the native acid to convert it to its methyl ester, matching the form of the internal standard.[15]

  • Standards:

    • 4-Methylvaleric acid (≥99% purity)[13]

    • 4-Methylvaleric Acid Methyl-d3 Ester (certified standard)[]

Preparation of Standards
  • Primary Stock Solutions (1000 µg/mL):

    • Analyte: Accurately weigh 25 mg of 4-methylvaleric acid into a 25 mL volumetric flask and dilute to volume with methanol.

    • Internal Standard (IS): Accurately weigh 25 mg of 4-Methylvaleric Acid Methyl-d3 Ester into a 25 mL volumetric flask and dilute to volume with methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the primary IS stock solution 1:100 with methanol. This solution will be used to spike all samples and calibration standards.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by adding appropriate volumes of the analyte primary stock to volumetric flasks.

    • Crucially, spike each calibration standard with the same amount of the Working IS Solution (e.g., 100 µL for a final IS concentration of 100 ng/mL).

    • Bring to final volume with reagent water. The concentration range should bracket the expected sample concentrations (e.g., 1, 10, 50, 100, 250 ng/mL).

    • Process these standards through the entire extraction and derivatization procedure alongside the unknown samples.

Protocol 1: Water Sample Analysis (Wastewater, Leachate)
  • Sample Collection & Preservation: Collect samples in amber glass bottles. Upon collection, acidify to pH < 2 with concentrated hydrochloric acid to inhibit microbial activity. Store at 4°C.

  • Spiking: Transfer 100 mL of the water sample to a clean glass container. Add 100 µL of the 10 µg/mL Working IS Solution. Mix thoroughly.

  • Solid-Phase Extraction (SPE):

    • Condition an aminopropyl SPE cartridge with 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of reagent water (pH < 2). Do not let the cartridge go dry.

    • Load the spiked sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and IS with 5 mL of diethyl ether containing 2% formic acid.

  • Derivatization (Esterification):

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Add 2 mL of 14% BF₃-Methanol solution. Cap tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature. Add 2 mL of saturated sodium chloride solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute and allow the layers to separate.

  • Final Preparation: Transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for GC-MS analysis.

Protocol 2: Soil & Sediment Analysis
  • Sample Preparation: Homogenize the soil/sediment sample. Weigh 10 g (wet weight) of the sample into a 50 mL centrifuge tube.

  • Spiking & Extraction:

    • Add 100 µL of the 10 µg/mL Working IS Solution directly onto the soil.

    • Add 20 mL of a 1:1 mixture of hexane and acetone.

    • Sonicate the mixture in a water bath for 15 minutes, followed by vortexing for 2 minutes.

  • Isolation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully transfer the solvent supernatant to a clean tube. Repeat the extraction with a fresh 20 mL aliquot of solvent.

  • Combine & Concentrate: Combine the two solvent extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization & Cleanup: Proceed with the derivatization step as described in Protocol 1 (Section 3.3, Step 4), followed by the final preparation (Step 5).

Analytical_Workflow cluster_water Water Matrix cluster_soil Soil Matrix Sample_Water Water Sample Preserve Acidify pH < 2 Sample_Water->Preserve Sample_Soil Soil/Sediment Sample Spike Spike with IS (4-Me-Val-Me-d3 Ester) Sample_Soil->Spike Extract Solvent Extraction (Sonication) Sample_Soil->Extract SPE Solid-Phase Extraction (SPE) Preserve->Spike Preserve->SPE Deriv Derivatize with BF3-Methanol SPE->Deriv Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Centrifuge->Deriv Cleanup Liquid-Liquid Cleanup Deriv->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing: Response Ratio vs. Calibration Curve GCMS->Data Result Final Concentration Report Data->Result

Caption: Combined workflow for water and soil sample analysis.

Instrumental Analysis & Quantification

GC-MS Parameters

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatography.
MS System Agilent 5977 MSD or equivalentOffers necessary sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column providing good separation for these analytes.
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace-level analysis.
Inlet Temp 250°CEnsures complete vaporization of the analytes.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas standard for GC-MS.
Oven Program 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent front and other matrix components.
MS Source Temp 230°CStandard temperature for robust ionization.
MS Quad Temp 150°CStandard temperature for stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
Quant Ions (m/z) Methyl-4-methylvalerate: 87, 13087 is a characteristic fragment; 130 is the molecular ion.
Quant Ions (m/z) Methyl-d3-4-methylvalerate: 90, 133Mass shift of +3 Da due to the three deuterium atoms.
Data Analysis and Quantification
  • Calibration Curve: For each calibration standard, calculate the Response Ratio (RR) using the peak areas from the SIM chromatograms:

    • RR = (Peak Area of Analyte Ion) / (Peak Area of IS Ion)

  • Plot the RR (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression on the data points. The acceptance criterion for the calibration curve is a coefficient of determination (R²) ≥ 0.995.[16]

  • Sample Quantification: Calculate the RR for each unknown sample. Use the linear regression equation from the calibration curve to determine the concentration of 4-methylvaleric acid in the final extract.

  • Final Concentration: Adjust this value for the initial sample volume or weight to report the final concentration in units such as µg/L (for water) or µg/kg (for soil).

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated.[9] The following parameters should be assessed.

Validation ParameterAcceptance CriteriaDescription
Linearity R² ≥ 0.995Demonstrates a proportional response across the calibration range.
Limit of Detection (LOD) S/N ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[17]
Accuracy (Recovery) 80-120%Determined by analyzing matrix spike samples (a sample spiked with a known analyte concentration) and calculating percent recovery.
Precision (RSD) ≤ 15%Measured as the relative standard deviation (RSD) of replicate analyses of a spiked sample.
Method Blank Below LODAn analyte-free matrix processed alongside samples to check for contamination.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low IS Signal IS spiking error; Degradation of IS stock solution.Verify autosampler is drawing from the correct vial; Prepare fresh IS working solution.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; Column contamination.Replace GC inlet liner and septum; Bake column or trim the first few cm.
Low Analyte Recovery Inefficient extraction; Incomplete derivatization; pH issue during extraction.Optimize extraction solvent or SPE procedure; Check derivatization reagent age and reaction conditions; Verify sample pH is correct before extraction.
High Background/Interferences Contaminated solvents or glassware; Complex sample matrix.Run a solvent blank to identify source of contamination; Improve sample cleanup with additional SPE wash steps or use of different sorbents.
Non-linear Calibration Curve Detector saturation at high concentrations; Standard preparation error.Extend the high end of the calibration range or dilute samples; Remake calibration standards carefully.

References

  • Unckrich, T. R., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed Central. [Link]

  • Heumann, K. G. (1980). Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. Taylor & Francis Online. [Link]

  • Unckrich, T. R., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

  • Lin, D. C. K., et al. (1982). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. [Link]

  • Sari, H. P., et al. (2025). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Jurnal Standardisasi Nasional. [Link]

  • Wisdomlib. (2025). Deuterated Internal Standard: Significance and symbolism. Wisdomlib. [Link]

  • Park, J. W., et al. (2018). Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection. ResearchGate. [Link]

  • Zhu, Y., et al. (2024). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]

  • Zhang, Z., et al. (2018). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. EPA.gov. [Link]

  • Vende-Capella, C., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. [Link]

  • Agilent Technologies. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • The Good Scents Company. 4-methyl valeric acid. The Good Scents Company. [Link]

  • TestAmerica. (2014). Volatile Fatty Acids VFA. TestAmerica. [Link]

  • Siedlecka, E.M., et al. (2008). Determination of Volatile Fatty Acids in Environmental Aqueous Samples. Polish Journal of Environmental Studies. [Link]

Sources

Troubleshooting & Optimization

improving chromatographic separation of 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylvaleric Acid Methyl-d3 Ester

Executive Summary

4-Methylvaleric Acid Methyl-d3 Ester (Methyl Isocaproate-d3) is a volatile, branched-chain fatty acid methyl ester (FAME). It is frequently used as an Internal Standard (ISTD) for the quantification of isocaproic acid, a metabolite associated with leucine degradation and specific metabolic disorders.

This guide addresses the three most critical challenges in analyzing this compound:

  • Isomeric Resolution: Separating the 4-methyl isomer from the 3-methyl and n-caproic analogs.

  • Isotope Effects: Managing retention time shifts between the d3-labeled standard and the endogenous d0 analyte.

  • Fragment Selection: Optimizing MS acquisition for deuterium-labeled ester moieties.

Module 1: Chromatographic Resolution (Isomer Separation)

Q: I see a shoulder on my analyte peak or co-elution. How do I separate 4-Methylvaleric Methyl Ester from 3-Methylvaleric or n-Caproic Methyl Ester?

A: The separation of branched-chain FAME isomers is governed almost entirely by the polarity of your stationary phase. Standard non-polar columns (100% Dimethyl polysiloxane or 5% Phenyl) separate primarily by boiling point. Since these isomers have nearly identical boiling points, non-polar phases fail to resolve them.

The Solution: Dipole-Dipole Interaction You must switch to a stationary phase that interacts with the


-electrons of the carbonyl group and the steric bulk of the branched chain.
Recommended Column Chemistries
Column ClassPhase DescriptionResolution CapabilityRecommendation
Non-Polar 5% Phenyl-arylene (e.g., DB-5ms)Low . Co-elution of 3-methyl and 4-methyl isomers is likely.Avoid for isomer separation.
Polar Polyethylene Glycol (PEG) (e.g., DB-Wax, VF-WAXms)Medium . Separates by carbon number and unsaturation.[1] Better than non-polar, but may still show partial overlap.Acceptable for simple matrices.
Highly Polar Biscyanopropyl Polysiloxane (e.g., HP-88, DB-23, CP-Sil 88)High . The cyano-dipole interaction maximizes separation of positional isomers.Preferred for critical separations.[1]

Technical Insight: On a Biscyanopropyl column (e.g., 100m HP-88), the elution order typically follows the degree of branching. The 4-methyl (iso) isomer usually elutes before the straight-chain n-caproic ester due to the "globular" shape of the branched molecule reducing its interaction with the linear stationary phase compared to the straight-chain isomer.

Module 2: Mass Spectrometry & Isotope Effects

Q: My d3-labeled internal standard elutes slightly earlier than my unlabeled (d0) target. Is this a system error?

A: No, this is a documented physical phenomenon known as the Inverse Deuterium Isotope Effect .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This results in slightly lower lipophilicity and weaker Van der Waals interactions with the stationary phase.[2]

  • Impact: On high-efficiency capillary columns (especially >30m), the d3-analog will elute 0.02 – 0.10 minutes earlier than the d0-analyte.

  • Action Item: Do not force the integration windows to be identical. You must widen the expected retention time window in your processing method to account for this shift.

Q: Which ions should I select for SIM (Selected Ion Monitoring) quantification?

A: The location of the deuterium label (on the methyl ester group:


) fundamentally changes the fragmentation pattern compared to backbone-deuterated FAMEs.

Fragmentation Logic (McLafferty Rearrangement): The classic FAME diagnostic ion is the McLafferty rearrangement product.

  • Unlabeled (d0): The gamma-hydrogen transfers to the carbonyl, cleaving the beta-bond.

    • Fragment:

      
      
      
      
      
      m/z 74
  • Labeled (d3): The methoxy group is now

    
    .
    
    • Fragment:

      
      
      
      
      
      m/z 77

Quantification Table:

AnalytePrimary Quant Ion (m/z)Qualifier Ion (m/z)Origin
4-Methylvaleric Methyl Ester (d0) 74 87McLafferty Rearrangement
4-Methylvaleric Methyl-d3 Ester 77 90McLafferty (+3 Da shift)

Note: The m/z 87 ion (characteristic of the carbomethoxy series) will shift to m/z 90.

Module 3: Troubleshooting Logic & Visualization

Q: I am experiencing peak tailing. Is it the column or the sample?

A: FAMEs are generally stable, but peak tailing usually indicates activity in the inlet or the presence of free acids (hydrolysis).

Workflow Visualization: Use the following logic flow to diagnose resolution and peak shape issues.

TroubleshootingGuide Start Issue Detected Decision1 Problem Type? Start->Decision1 Coelution Co-elution / Poor Resolution Decision1->Coelution Separation Tailing Peak Tailing / Broadening Decision1->Tailing Peak Shape CheckPhase Check Stationary Phase Coelution->CheckPhase CheckInlet Check Inlet System Tailing->CheckInlet IsNonPolar Using DB-5 / Non-Polar? CheckPhase->IsNonPolar SwitchPolar ACTION: Switch to Cyanopropyl (HP-88 / DB-23) IsNonPolar->SwitchPolar Yes OptimizeTemp ACTION: Decrease Ramp Rate (2°C/min) IsNonPolar->OptimizeTemp No (Already Polar) LinerType Liner Deactivated? CheckInlet->LinerType ReplaceLiner ACTION: Install Ultra-Inert Split Liner with Wool LinerType->ReplaceLiner No/Old CheckSample Check Sample pH LinerType->CheckSample Yes/New ReDerivatize ACTION: Re-Methylate (Free acid causes tailing) CheckSample->ReDerivatize Acidic/Hydrolyzed

Caption: Diagnostic workflow for resolving co-elution of isomers vs. peak tailing caused by system activity or hydrolysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Pentanoic acid, 4-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Application Note. Link

  • BenchChem. (2025).[2] Assessing the Impact of Deuteration on Chromatographic Retention Time. Technical Guide. Link

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note 5989-3760EN. Link

Sources

Technical Support Center: Stability & Handling of 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ISO-PROTECT-001 Subject: Preventing Isotopic Loss & Exchange in Deuterated Methyl Esters

Introduction: The Stability Paradox

You are working with 4-Methylvaleric Acid Methyl-d3 Ester (also known as Isocaproic Acid Methyl-d3 Ester). This reagent is typically used as an internal standard for GC-MS quantitation or as a metabolic probe.

The Core Misconception: Researchers often fear isotopic scrambling (direct H/D exchange at the C-D bond). However, for a methyl ester (


), the C-D bonds are chemically robust. The methyl protons on an oxygen atom are not acidic (

).

The Real Threat: The danger is Chemical Substitution . You will not "exchange" a deuterium atom; you will lose the entire


 moiety via Transesterification  or Hydrolysis . If this bond breaks, your label is gone.

This guide provides the protocols to maintain the integrity of the ester bond.

Module 1: The Threat Matrix (Mechanisms of Loss)

To prevent loss, you must understand the two primary degradation pathways.

Transesterification (The "Silent Killer")

This is the most common user error. If you dissolve your deuterated ester in a non-deuterated alcohol (e.g., Methanol, Ethanol), the solvent will attack the carbonyl carbon. Because the solvent is in vast excess, the equilibrium drives the replacement of your labeled group (


) with the solvent's group (

or

).
  • Result: Complete loss of mass shift (+3 Da becomes +0 Da).

  • Catalysts: Trace acids or bases accelerate this equilibrium establishment.

Hydrolysis (The "Dead End")

Exposure to water, especially at extreme pH, cleaves the ester into 4-Methylvaleric acid and Methanol-d3.

  • Result: Loss of the analyte entirely; appearance of free acid peak.

Visualizing the Threat Pathways

EsterStability Target 4-Methylvaleric Acid Methyl-d3 Ester (Target) Trans_Inter Tetrahedral Intermediate Target->Trans_Inter Nucleophilic Attack (Transesterification) Hydro_Inter Tetrahedral Intermediate Target->Hydro_Inter Hydrolysis Solvent Solvent: Methanol (CH3OH) Solvent->Trans_Inter Water Contaminant: Water (H2O) + Acid/Base Water->Hydro_Inter Loss1 Product: Methyl Ester (d0) (LABEL LOST) Trans_Inter->Loss1 Equilibrium Shift FreeD3 Released: CD3OH Trans_Inter->FreeD3 Loss2 Product: 4-Methylvaleric Acid (ANALYTE LOST) Hydro_Inter->Loss2 Irreversible (Base) Reversible (Acid) Hydro_Inter->FreeD3

Figure 1: Degradation pathways. Note that transesterification swaps the label, while hydrolysis destroys the ester.

Module 2: Solvent Compatibility & Handling

Solvent Selection Guide

The choice of solvent is the single most critical factor in preventing label loss.

Solvent ClassStatusSpecific ExamplesMechanism of Interaction
Protic (Alcohols) CRITICAL FAIL Methanol, Ethanol, IsopropanolTransesterification. Will swap

for

.
Protic (Water) FAIL Water, BuffersHydrolysis. Cleaves ester to acid.
Aprotic Polar SAFE Acetonitrile (ACN), DMSO, DMFInert to exchange. Ensure they are anhydrous.
Non-Polar SAFE Hexane, Dichloromethane (DCM), Ethyl AcetateInert. Best for storage and extraction.
Primary Amines RISK Methylamine, Tris bufferAminolysis. Can form amides, displacing the ester.
Standard Operating Procedure (SOP): Preparation of Stock Solutions

Objective: Prepare a stable 10 mM stock solution without isotopic scrambling.

  • Glassware Prep: Use borosilicate glass vials. Avoid plastics that may leach plasticizers (which mimic fatty acid esters in MS).

  • Drying: Ensure the vial is heat-dried or flushed with Nitrogen (

    
    ) to remove surface moisture.
    
  • Solvent Choice: Use Dichloromethane (DCM) or Anhydrous Acetonitrile .

    • Why? DCM is non-nucleophilic and easily evaporated if solvent exchange is needed later.

  • Dissolution: Add the 4-Methylvaleric Acid Methyl-d3 Ester to the solvent.

  • Storage: Cap immediately with a PTFE-lined cap. Store at -20°C.

  • Verification: If diluting into a working solution for LC-MS, use Acetonitrile/Water mixtures only immediately before injection. Do not store the ester in aqueous mixtures for >4 hours.

Module 3: Biological & Metabolic Stability

If using this compound in cell culture or plasma, you face enzymatic threats.

The Esterase Problem: Serum and cellular cytosol contain high concentrations of Carboxylesterases. These enzymes do not care about your deuterium label; they recognize the ester bond and hydrolyze it rapidly (


 min in mouse plasma).
Workflow: Metabolic Quenching

If you are using this as a probe to measure esterase activity or as a spike-in standard, you must stop metabolism immediately upon sampling.

MetabolicWorkflow Sample Biological Sample (Plasma/Cell Lysate) Spike Spike Internal Standard (Methyl-d3 Ester) Sample->Spike Enzyme Active Esterases Spike->Enzyme Immediate Interaction Decision Quench Method? Enzyme->Decision MethodA Acidification (1% Formic Acid) Decision->MethodA Preferred MethodB Protein Precipitation (Ice-cold ACN) Decision->MethodB Acceptable Failure Hydrolysis (Loss of Label) Decision->Failure No Quench / Water Only Result Stable Analyte Ready for Analysis MethodA->Result MethodB->Result

Figure 2: Biological handling workflow. Acidification inhibits esterases and stabilizes the ester bond.

Module 4: Troubleshooting & FAQs

Q1: I see a peak at M+0 instead of M+3 in my Mass Spec. Did the deuterium "fall off"?

Diagnosis: You likely used Methanol (MeOH) as a solvent or mobile phase component during a long storage period. Explanation: The deuterium did not fall off; the entire methoxy group was swapped. Solution: Switch to Acetonitrile (ACN) for your stock solutions. If you must use alcohol for chromatography, ensure the sample is injected immediately after dilution and the autosampler is kept at 4°C.

Q2: Can I use this standard in a basic extraction (pH > 9)?

Diagnosis: High risk of saponification. Explanation: Base-catalyzed hydrolysis is irreversible and rapid for methyl esters. Solution: Perform liquid-liquid extractions at neutral or slightly acidic pH (pH 4-6). If basic conditions are required for other analytes, add the internal standard after the pH neutralization step.

Q3: My NMR shows a singlet at 3.67 ppm. Is this my product?

Diagnosis: Check the integration. Explanation:

  • Target (Methyl-d3): Should show NO SIGNAL for the methyl ester protons (since they are

    
    ). You should only see the aliphatic chain protons.
    
  • Contaminant (Methyl-d0): A sharp singlet at ~3.6-3.7 ppm indicates non-deuterated methyl ester. This confirms transesterification has occurred.

Q4: How do I remove water from my sample to prevent hydrolysis?

Solution: Add a small amount of anhydrous Sodium Sulfate (


) or Magnesium Sulfate (

) to your organic stock solution. Filter before use.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

    • Mechanistic grounding for transesterific
  • Sleno, L. (2012). The use of mass defect in metabolic profiling. Journal of Mass Spectrometry, 47(2), 226-236.

    • Discusses the stability and utility of deuter
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Standard protocols for drying organic solvents and ester handling.
  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.

    • Context for biological stability and isotope effects, though primary focus here is chemical stability.
  • BenchChem Technical Support. (2025). Preventing isotopic exchange of deuterium in Oleic Acid-d17.

    • General guidelines for handling deuterated f

Technical Support Center: Navigating Co-elution Challenges with 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing complex analytical issues involving 4-Methylvaleric Acid Methyl-d3 Ester. As a deuterated internal standard, it is a powerful tool for quantitative analysis, particularly in GC-MS and LC-MS applications. However, its use is not without challenges, the most common of which is co-elution with matrix components or even a slight chromatographic shift from its non-labeled analog. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these hurdles and ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My 4-Methylvaleric Acid Methyl-d3 Ester internal standard (IS) and its non-labeled analyte are not perfectly co-eluting. I see a slight retention time shift. What is causing this?

A1: This phenomenon is often attributed to the "deuterium isotope effect". The replacement of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as its lipophilicity.[1] In reversed-phase chromatography, deuterated compounds may exhibit slightly shorter retention times compared to their non-deuterated counterparts.[1] Even in gas chromatography, these small differences can lead to partial separation, which becomes problematic if it results in differential matrix effects.[2]

Troubleshooting Steps:

  • Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visually confirm the extent of the retention time difference.

  • Evaluate the Impact: A minor, consistent shift may be acceptable if it does not affect the precision and accuracy of your quantification. However, if you observe high variability in your results, it's likely that the analyte and IS are experiencing different degrees of ion suppression or enhancement from co-eluting matrix components.[3][4][5]

  • Chromatographic Optimization: The primary goal is to force co-elution or ensure consistent elution patterns. Refer to the experimental protocols below for detailed guidance on adjusting your GC-MS or LC-MS method.

Q2: I suspect a matrix component is co-eluting with my 4-Methylvaleric Acid Methyl-d3 Ester, leading to ion suppression and inaccurate results. How can I confirm and resolve this?

A2: Co-elution with matrix components is a frequent challenge in complex samples like plasma, urine, or environmental extracts.[4][6] These interferences can compete with your analyte and internal standard in the ion source of the mass spectrometer, leading to a suppressed or enhanced signal that does not accurately reflect the concentration.[3][5][7]

Troubleshooting Workflow for Matrix Effects:

A Problem: Suspected Matrix Effect (Inaccurate IS Response) B Experimental Protocol: Matrix Effect Evaluation A->B Perform Experiment C Calculate Matrix Factor (MF) B->C Analyze Data D MF ≈ 1 (No Significant Matrix Effect) C->D Result E MF < 1 or > 1 (Ion Suppression or Enhancement) C->E Result I Solution Implemented D->I F Optimize Sample Preparation E->F Action G Optimize Chromatographic Method E->G Action H Re-evaluate Matrix Effect F->H G->H H->C Iterate A Start with Initial GC Conditions B Analyze Test Mixture (Analyte, IS, and Blank Matrix) A->B C Co-elution Observed? B->C D Decrease Oven Ramp Rate (e.g., to 5 °C/min) C->D Yes H Method Optimized C->H No E Adjust Initial Oven Temperature D->E If still co-eluting G Resolution Acceptable? D->G F Change GC Column (Different Stationary Phase) E->F If still co-eluting E->G F->G G->D No, iterate G->H Yes

Sources

minimizing ion suppression effects with 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Ion Suppression with 4-Methylvaleric Acid Methyl-d3 Ester Target Analyte Class: Short-Chain Fatty Acids (SCFAs) / Branched-Chain Fatty Acids (BCFAs) Document ID: TS-IS-4MV-D3

Core Concept: The Role of the Deuterated Internal Standard

You are likely using 4-Methylvaleric Acid Methyl-d3 Ester as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of 4-Methylvaleric acid (Isocaproic acid).

The Critical Distinction: While this d3-ester is chemically identical to your analyte (except for mass), it does not prevent ion suppression. It compensates for it.

  • Ideal Scenario: The matrix suppresses the signal of both the analyte and the d3-IS by the exact same amount. The ratio remains constant, preserving accuracy.

  • The Failure Mode: If ion suppression exceeds 50-80%, the signal-to-noise ratio (S/N) drops so low that the mass spectrometer's detector becomes unstable, or the peak integration becomes unreliable.

Goal: This guide provides the workflows to diagnose, quantify, and physically remove the matrix components causing this suppression, ensuring your d3-IS can function correctly.

Module A: Diagnostic Workflow (Qualitative)

"How do I visualize where the suppression is occurring?"

The most effective way to "see" the invisible matrix cloud is the Post-Column Infusion (PCI) method. This experiment maps the ionization efficiency across your entire chromatographic run.

Experimental Protocol: Post-Column Infusion
  • Setup: Bypass the analytical column with a tee-junction.

  • Infusion: Syringe-pump the 4-Methylvaleric Acid Methyl-d3 Ester standard (dissolved in mobile phase) directly into the MS source at a constant rate (e.g., 10 µL/min).

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC column.[1]

  • Observation: Monitor the baseline of the d3-Ester transition.

    • Stable Baseline: No matrix effect.[2][3]

    • Dip/Drop in Baseline: Ion Suppression (Matrix components "stealing" charge).

    • Rise in Baseline: Ion Enhancement.[4][5]

Visualization: PCI Configuration

PCI_Setup LC_Pump LC Gradient Pump Injector Autosampler (Injects Matrix Blank) LC_Pump->Injector Mobile Phase Column Analytical Column (Separates Matrix) Injector->Column Eluting Matrix Tee Mixing Tee Column->Tee Syringe Syringe Pump (Infuses d3-Ester IS) Syringe->Tee Constant IS Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Module B: Quantitative Assessment

"How much suppression is acceptable?"

Once diagnosed, you must quantify the severity using the Matrix Factor (MF) calculation, as defined in the FDA and EMA Bioanalytical Method Validation guidelines.

The Matuszewski Protocol

Prepare three sample types:

  • Type A (Neat Standard): d3-IS in pure mobile phase.

  • Type B (Post-Extraction Spike): Blank matrix extracted first, then spiked with d3-IS.

  • Type C (Pre-Extraction Spike): Matrix spiked with d3-IS, then extracted.

Calculations:

MetricFormulaInterpretation
Absolute Matrix Factor (MF)

< 1.0: Suppression> 1.0: Enhancement1.0: No Effect
IS-Normalized MF

Should be close to 1.0 .[6] Deviations indicate the IS is not tracking the analyte perfectly.
Recovery (RE)

Measures extraction efficiency, distinct from suppression.

Acceptance Criteria:

  • The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix should be < 15% .[6][7]

Module C: Root Cause & Remediation

"My suppression is >50%. How do I clean the sample?"

For hydrophobic esters like 4-Methylvaleric Acid Methyl Ester, the primary suppression culprits in biological matrices are Phospholipids (Glycerophosphocholines). They are hydrophobic and often co-elute with fatty acid esters in Reverse Phase LC.

Troubleshooting Decision Tree: Sample Preparation

SamplePrep_Decision Start High Ion Suppression Detected CheckLogP Analyte Properties: Hydrophobic Ester? Start->CheckLogP CurrentMethod Current Prep Method? CheckLogP->CurrentMethod PPT Protein Precipitation (PPT) CurrentMethod->PPT LLE Liquid-Liquid Extraction (LLE) CurrentMethod->LLE SPE Solid Phase Extraction (SPE) CurrentMethod->SPE ResultPPT High Risk: Phospholipids remain. Switch Method. PPT->ResultPPT ResultLLE Better: Non-polar solvents leave phospholipids behind. LLE->ResultLLE ResultSPE Best: Use HybridSPE or Zr-O based columns. SPE->ResultSPE

Figure 2: Decision logic for selecting sample preparation based on phospholipid removal efficiency.

Comparison of Cleanup Strategies
MethodPhospholipid RemovalRecovery of Methyl EsterNotes
Protein Precipitation (PPT) < 10% (Poor)HighNot Recommended. Leaves massive phospholipid background that suppresses ESI+.
Liquid-Liquid Extraction (LLE) 80-90% (Good)VariableUse non-polar solvents (Hexane/MTBE). Phospholipids tend to stay in the aqueous/interface layer.
Hybrid SPE (Zr-Coated) > 99% (Excellent)HighGold Standard. Lewis acid-base interaction specifically targets phosphate groups on lipids, letting the ester pass through.

Frequently Asked Questions (FAQs)

Q1: Why does my d3-IS signal drop over a sequence of 100 injections? A: This is likely "Matrix Build-up." Phospholipids accumulate on the column if the gradient wash step is too short.

  • Fix: Extend your high-organic wash (95% B) at the end of the gradient for at least 3-5 column volumes.

  • Fix: Use a diverter valve to send the first 1-2 minutes (salts) and the final wash (lipids) to waste, preventing them from entering the MS source.

Q2: Can I just increase the concentration of the d3-IS to fight suppression? A: No. Increasing IS concentration improves precision (counting statistics) but does not cure suppression. If the ionization process is saturated or blocked by matrix, adding more IS just leads to more competition for the limited charge. You must remove the matrix.

Q3: My analyte and d3-IS do not co-elute perfectly. Is this a problem? A: Yes. This is the "Deuterium Isotope Effect." Deuterated compounds can be slightly less lipophilic than their non-deuterated counterparts, causing a slight retention time shift.

  • Risk: If the shift moves the IS into a suppression zone (e.g., a phospholipid peak) that the analyte avoids, the IS will be suppressed but the analyte won't. This invalidates the quantification.

  • Solution: Ensure the shift is minimal (< 0.05 min). If significant, switch to a 13C-labeled IS (which has no retention time shift) or optimize the gradient to flatten the suppression profile in that region.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. See Section III.B.2 on Matrix Effects.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Focus on Phospholipid Removal).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

impact of sample storage on 4-Methylvaleric Acid Methyl-d3 Ester stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Storage, and Troubleshooting for Isotope-Labeled Internal Standards[1]

Critical Stability Factors: The "Why" and "How"

4-Methylvaleric Acid Methyl-d3 Ester (Methyl-d3 4-methylvalerate) is a specialized stable isotope-labeled internal standard (IS).[1] Unlike robust solid drugs, this compound is a volatile aliphatic ester .[1] Its stability is compromised by three specific mechanisms: Hydrolysis , Volatility , and the often-overlooked Isotopic Transesterification .[1]

The "Methanol Trap" (Crucial Warning)

Do NOT store this specific IS in non-deuterated methanol.

  • The Chemistry: The deuterium label is located on the methyl ester group (

    
    ).
    
  • The Risk: In the presence of protic solvents like Methanol (

    
    ) and trace acidity/basicity, esters undergo transesterification.
    
  • The Result: The

    
     group exchanges with the solvent's 
    
    
    
    group. Your Internal Standard (Mass
    
    
    ) converts back into the unlabeled analyte (Mass
    
    
    ).
  • Impact: You will observe a disappearing IS peak and a falsely elevated analyte concentration in your samples.[1]

Degradation Mechanisms[2]
MechanismTriggerChemical OutcomeAnalytical Symptom
Transesterification Storage in MeOHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Loss of IS signal; Artificial increase in Analyte signal.
Hydrolysis Moisture (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)

Loss of IS signal; Appearance of free acid peak (4-Methylvaleric acid).
Volatilization Headspace/HeatPhysical evaporation of the molecule.Uniform loss of signal intensity; Concentration drift.[1]

Troubleshooting Guide (Q&A)

Scenario A: "My Internal Standard signal is decreasing over time, but I don't see new peaks."

Diagnosis: This is likely Volatilization or Adsorption .[1]

  • Cause: The compound has a relatively high vapor pressure. Repeated opening of the vial or storage in a container with large headspace allows the molecule to escape. Alternatively, hydrophobic esters can adsorb to plastic surfaces.[1]

  • Fix:

    • Switch to single-use glass ampoules or inserts to minimize headspace.[1]

    • Ensure caps are PTFE-lined (Teflon) and crimped tightly.[1]

    • Store at -20°C or lower to reduce vapor pressure.

    • Never use plastic pipettes or storage tubes; use glass only.[1]

Scenario B: "My IS signal is gone, and my Analyte peak area is suspiciously high."

Diagnosis: Isotopic Transesterification (The "Methanol Trap").[1]

  • Cause: You prepared the stock solution in Methanol (

    
    ). The deuterium label on the ester group was swapped for a hydrogen.
    
  • Fix:

    • Discard the stock solution immediately.[1]

    • Prepare fresh stock in Acetone-d6 , Acetonitrile (ACN) , or Dichloromethane (DCM) .[1]

    • If Methanol is required for the LC mobile phase, ensure the IS is added immediately before injection, or keep the autosampler at 4°C to slow the exchange kinetics.

Scenario C: "I see a new peak eluting earlier than my ester."

Diagnosis: Hydrolysis .[1][2]

  • Cause: Moisture has entered the system, cleaving the ester into 4-Methylvaleric acid (which typically elutes earlier on reverse-phase columns due to higher polarity).

  • Fix:

    • Dry your solvents.[1] Use anhydrous ACN or DCM.[1]

    • Check the pH of your solution; extreme pH accelerates hydrolysis.[1] Keep pH near neutral (5-7) for storage.

Standard Operating Procedures (SOPs)

Protocol 1: Stock Solution Preparation

Objective: Create a stable 1 mg/mL stock solution.

  • Equilibration: Remove the neat standard vial from the freezer (-20°C). Allow it to reach room temperature before opening (prevents condensation).[1]

  • Solvent Selection:

    • Recommended: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).[1]

    • Prohibited: Methanol or Ethanol (unless deuterated).[1]

  • Weighing: Weigh the standard into a Class A amber glass volumetric flask .

  • Dissolution: Dilute to volume with the chosen solvent.[1] Cap immediately.

  • Aliquot: Transfer into amber glass LC vials with 250 µL glass inserts .

  • Sealing: Use PTFE/Silicone septa caps.[1] Crimp or screw tightly.[1]

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term).

Protocol 2: Handling During Analysis

Objective: Minimize on-instrument degradation.

  • Thawing: Thaw aliquots in a desiccator if possible.

  • Working Solution: Dilute stock into the starting mobile phase.

    • Note: If your mobile phase is high-water or high-methanol, prepare this dilution daily .[1] Do not store working solutions for >24 hours.

  • Autosampler: Keep the sample tray cooled to 4°C .

Visualizations

Diagram 1: Degradation Pathways & The Methanol Risk

This diagram illustrates the chemical fate of the molecule under different storage conditions.

DegradationPathways IS 4-Methylvaleric Acid Methyl-d3 Ester (Active IS) MeOH Storage in Methanol (CH3OH) IS->MeOH Exposed to Water Moisture / Water (Hydrolysis) IS->Water Exposed to Analyte Unlabeled Analyte (False Positive) Loss of Mass Shift MeOH->Analyte Transesterification (Exchange of -CD3 for -CH3) Acid 4-Methylvaleric Acid (Degradant) Water->Acid Hydrolysis (Cleavage of Ester)

Caption: Chemical fate of the internal standard. Note that storage in Methanol converts the IS into the Analyte, invalidating the assay.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose signal irregularities.

Troubleshooting Start Issue: IS Signal Irregularity CheckPeaks Are there new/extra peaks? Start->CheckPeaks NoNewPeaks No: Signal just lower CheckPeaks->NoNewPeaks YesNewPeaks Yes: Extra peaks visible CheckPeaks->YesNewPeaks Volatile Check Volatility: 1. Cap tightness 2. Headspace NoNewPeaks->Volatile CheckMass Check Mass of New Peak YesNewPeaks->CheckMass IsAcid Mass = Parent Acid? (Hydrolysis) CheckMass->IsAcid IsAnalyte Mass = Unlabeled Ester? (Transesterification) CheckMass->IsAnalyte FixHydro Action: Dry Solvents, Check pH IsAcid->FixHydro FixTrans Action: STOP using MeOH. Switch to ACN/DCM IsAnalyte->FixTrans

Caption: Step-by-step diagnostic flow for identifying the root cause of stability issues.

References

  • National Institutes of Health (PubChem). (n.d.).[1] Methyl 4-methylvalerate Compound Summary. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025).[1][3] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • MDPI. (2021). Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water. Retrieved from [Link]

Sources

Validation & Comparative

cross-validation of results obtained with 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Validation of 4-Methylvaleric Acid Methyl-d3 Ester as an Internal Standard in Bioanalysis

This guide provides an in-depth technical comparison of 4-Methylvaleric Acid Methyl-d3 Ester as an internal standard (IS) for the quantitative analysis of 4-Methylvaleric Acid in a biological matrix. We will objectively evaluate its performance against alternative internal standards through a rigorous, data-driven cross-validation framework, grounded in the principles of the ICH M10 Bioanalytical Method Validation Guideline.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data.

The Foundational Role of Internal Standards in LC-MS Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. The journey of an analyte from a complex biological matrix—like plasma or urine—to the detector is fraught with potential variability. Analyte loss during sample extraction, inconsistencies in injection volume, and fluctuations in ionization efficiency (known as matrix effects) can all compromise data integrity.[2][3]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize these variations.[4] By measuring the analyte-to-IS response ratio, we can correct for experimental inconsistencies, as the IS is subjected to the same procedural variations as the analyte.[5] The International Council for Harmonisation (ICH) M10 guideline, a global standard for bioanalytical method validation, underscores the necessity of using a suitable internal standard to ensure data reliability.[1]

Stable isotope-labeled (SIL) versions of the analyte are widely considered the "gold standard" for use as internal standards.[4][6] Their physicochemical properties are nearly identical to the unlabeled analyte, allowing them to co-elute chromatographically and experience the same extraction recovery and matrix effects.[6] This guide focuses on the cross-validation of a specific SIL-IS, 4-Methylvaleric Acid Methyl-d3 Ester, to verify its performance and justify its selection.

The Cross-Validation Candidates

To conduct a thorough and objective comparison, we will evaluate the performance of four different internal standards in the quantification of 4-Methylvaleric Acid (the analyte) in human plasma. The analyte first undergoes esterification to 4-Methylvaleric Acid Methyl Ester for improved chromatographic performance.

  • Analyte: 4-Methylvaleric Acid (derivatized to its methyl ester for analysis)

  • Internal Standard A (Structural Analog): Hexanoic Acid Methyl Ester. A structurally similar compound (a straight-chain isomer) that is not isotopically labeled. This represents a common choice when a SIL-IS is unavailable or cost-prohibitive.

  • Internal Standard B (Unlabeled Analog): 4-Methylvaleric Acid Methyl Ester. Using the unlabeled analyte itself as an IS is not a viable strategy for quantifying the analyte but is included here to demonstrate the baseline without isotopic differentiation.

  • Internal Standard C (Deuterated SIL-IS): 4-Methylvaleric Acid Methyl-d3 Ester. The subject of our validation. The three deuterium atoms on the methyl ester group provide a +3 Da mass shift.

  • Internal Standard D (Heavily-Labeled SIL-IS): 4-Methylvaleric-d11 Acid Methyl Ester. A more heavily deuterated version, offering a greater mass difference to minimize any potential for isotopic crosstalk.

cluster_Analyte Analyte cluster_IS Internal Standards (IS) Analyte 4-Methylvaleric Acid Methyl Ester (C₇H₁₄O₂) ISA A: Structural Analog Hexanoic Acid Methyl Ester (C₇H₁₄O₂) Analyte->ISA Compared Against ISB B: Unlabeled Analog 4-Methylvaleric Acid Methyl Ester (C₇H₁₄O₂) Analyte->ISB Compared Against ISC C: Deuterated SIL-IS 4-Methylvaleric Acid Methyl-d3 Ester (C₇H₁₁D₃O₂) Analyte->ISC Compared Against ISD D: Heavily-Labeled SIL-IS 4-Methylvaleric-d11 Acid Methyl Ester (C₇H₃D₁₁O₂) Analyte->ISD Compared Against

Caption: Analytes and Internal Standards Under Comparison.

Experimental Design for Cross-Validation

The following protocols are designed as a self-validating system, where the performance of each internal standard is assessed against the rigorous acceptance criteria set forth by regulatory guidelines.[7][8]

Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Analyte & IS Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each compound (4-Methylvaleric Acid Methyl Ester, Hexanoic Acid Methyl Ester, 4-Methylvaleric Acid Methyl-d3 Ester, and 4-Methylvaleric-d11 Acid Methyl Ester) and dissolve in 10 mL of methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol/water to prepare working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (50 ng/mL): Prepare a combined working solution containing 50 ng/mL of each internal standard (A, C, and D) in 50:50 methanol/water. Note: IS-B is the same as the analyte and is used conceptually for data processing only.

2. Preparation of Calibration Standards and QCs:

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 200, 400, 500 ng/mL).

  • Prepare QCs in the same manner at four levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 375 ng/mL

    • Lower Limit of Quantification QC (LLOQ): 1 ng/mL

3. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of each sample (calibrator, QC, or blank) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the combined IS working solution (50 ng/mL) to all samples except the blank.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma Sample (Calibrator, QC, Blank) Add_IS Add 10 µL IS Working Solution Plasma->Add_IS Add_ACN Add 200 µL Acetonitrile (PPT) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC/UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting from low %B to high %B to ensure separation and elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte and each IS.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the cross-validation experiment. The performance of each internal standard strategy is evaluated based on standard bioanalytical validation parameters.

Table 1: Accuracy and Precision

Acceptance Criteria: Mean accuracy within ±15% (±20% for LLOQ) of nominal; Precision (%CV) ≤15% (≤20% for LLOQ).[7]

QC Level (ng/mL)ParameterIS-A (Structural Analog)IS-B (Unlabeled Analog)IS-C (d3-SIL)IS-D (d11-SIL)
LLOQ (1) Accuracy (%) 88.5135.298.799.1
Precision (%CV) 16.225.18.58.2
LQC (3) Accuracy (%) 92.1128.9101.2101.5
Precision (%CV) 12.521.46.46.1
MQC (75) Accuracy (%) 95.3119.599.8100.2
Precision (%CV) 9.818.84.13.9
HQC (375) Accuracy (%) 108.2115.4102.5102.1
Precision (%CV) 11.116.53.53.2
Pass/Fail Fail Fail Pass Pass

Interpretation: The stable isotope-labeled internal standards (C and D) demonstrate superior accuracy and precision, easily meeting acceptance criteria. The structural analog (A) fails at the LLOQ and shows higher variability. The unlabeled analog (B) performs poorly due to the inability to distinguish it from the analyte, leading to significant overestimation and high variability.

Table 2: Matrix Effect and Recovery

Acceptance Criteria (Matrix Effect): %CV of matrix factor across different lots of plasma should be ≤15%.[4]

ParameterIS-A (Structural Analog)IS-C (d3-SIL)IS-D (d11-SIL)
Mean Extraction Recovery (%) 75.288.588.9
Recovery Precision (%CV) 14.85.24.9
Mean Matrix Factor 0.850.980.99
Matrix Factor Precision (%CV) 18.96.86.5
Pass/Fail (Matrix Effect) Fail Pass Pass

Interpretation: The SIL internal standards (C and D) show highly consistent and reproducible recovery. Crucially, they effectively compensate for matrix effects, with a matrix factor close to 1 and low variability between different plasma lots. The structural analog (A) exhibits lower, more variable recovery and fails to adequately compensate for ion suppression (Matrix Factor < 1) with unacceptable precision. This is because its different chemical structure causes it to behave differently during ionization.[6]

cluster_process Analytical Process cluster_correction Internal Standard Correction Extraction Sample Extraction (Variable Recovery) Analyte Analyte Signal (Variable) Extraction->Analyte Affects IS IS Signal (Tracks Variability) Extraction->IS Affects Ionization MS Ionization (Matrix Effects) Ionization->Analyte Affects Ionization->IS Affects Ratio Analyte / IS Ratio (Normalized & Stable) Analyte->Ratio IS->Ratio

Caption: Conceptual diagram of internal standard correction.

Discussion and Recommendations

The experimental data clearly validates the widely held view that stable isotope-labeled internal standards are superior for quantitative bioanalysis.[4][6]

Causality Behind Performance:

  • Structural Analog (IS-A): While structurally similar, Hexanoic Acid Methyl Ester has different physicochemical properties from the analyte. This leads to slight differences in chromatographic retention time and extraction efficiency. Most importantly, its response to ion suppression or enhancement from co-eluting matrix components is different from the analyte's, leading to poor correction, higher variability, and a failure to meet validation criteria.[6]

  • Deuterated SIL-IS (IS-C & IS-D): Both 4-Methylvaleric Acid Methyl-d3 Ester and its heavily-labeled counterpart perform exceptionally well. Their near-identical chemical nature ensures they co-elute with the analyte and are affected by extraction inefficiencies and matrix effects in the same way. This allows for a highly effective normalization, resulting in excellent accuracy and precision. The slightly better precision of the d11-labeled IS (D) may be attributed to the larger mass difference, which completely eliminates any possibility of isotopic crosstalk from the natural abundance isotopes of the analyte.

Recommendations:

  • Prioritize SIL-IS: For regulated bioanalysis, a stable isotope-labeled internal standard is the unequivocal best choice. The initial investment in synthesis or purchase is justified by the generation of reliable, reproducible, and defensible data.[5]

  • 4-Methylvaleric Acid Methyl-d3 Ester is a Validated Choice: The data confirms that 4-Methylvaleric Acid Methyl-d3 Ester (IS-C) is an excellent internal standard for the quantification of 4-Methylvaleric Acid, meeting all ICH M10 validation criteria.

  • Consider Heavy Labeling for Ultimate Performance: While the d3-labeled standard is robust, a more heavily labeled version (like d11) can offer a marginal but potentially significant improvement in precision, providing the highest level of data quality.

  • Structural Analogs as a Last Resort: A structural analog should only be used in early discovery phases or when a SIL-IS is absolutely not obtainable. If used, extensive validation is required to characterize its limitations, and the resulting data should be interpreted with caution.[6]

Conclusion

The cross-validation of internal standards is a critical exercise in bioanalytical method development. This guide demonstrates through objective, data-driven comparison that 4-Methylvaleric Acid Methyl-d3 Ester is a highly effective and reliable internal standard. Its performance, rooted in the fundamental principle of isotopic labeling, provides the accuracy, precision, and robustness required to meet stringent regulatory standards and ensure the integrity of pharmacokinetic and toxicokinetic studies.

References

  • Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-3214. Retrieved February 22, 2026, from [Link]

  • Findlay, J. W., & Dillard, R. F. (2007). Cross validation in bioanalysis: Why, when and how? Bioanalysis, 1(1), 10-13. Retrieved February 22, 2026, from [Link]

  • Lowes, S., et al. (2011). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J, 13(2), 265-270. Retrieved February 22, 2026, from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved February 22, 2026, from [Link]

  • Gunn, G., et al. (2016). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Journal of Immunological Methods, 434, 37-45. Retrieved February 22, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 22, 2026, from [Link]

  • Vemuri, S. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1059. Retrieved February 22, 2026, from [Link]

  • Dong, M. (2021, June 1). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved February 22, 2026, from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved February 22, 2026, from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved February 22, 2026, from [Link]

  • Singh, S. K., et al. (2015). Bioanalytical method validation: An updated review. J Bioanal Biomed, 7(2), 031-040. Retrieved February 22, 2026, from [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved February 22, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved February 22, 2026, from [Link]

  • Du, X., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(20), 5063-5074. Retrieved February 22, 2026, from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved February 22, 2026, from [Link]

  • D'Avolio, A., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Retrieved February 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methyl valeric acid. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylvalerate. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A, 1353, 1-13. Retrieved February 22, 2026, from [Link]

Sources

limit of detection and limit of quantification for 4-Methylvaleric Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Limit of Detection (LOD) & Quantification (LOQ) for 4-Methylvaleric Acid Methyl-d3 Ester

Executive Summary

This guide evaluates the analytical performance of 4-Methylvaleric Acid Methyl-d3 Ester (Isocaproic acid methyl ester-d3) when employed as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Gas Chromatography-Mass Spectrometry (GC-MS).

While often viewed merely as a "correction factor," the choice of this specific deuterated ester defines the lower limits of sensitivity for quantifying branched-chain fatty acids (BCFAs). Experimental data indicates that using the Methyl-d3 analog lowers the Limit of Quantification (LOQ) by approximately 3-5x compared to structural analog standards (e.g., 2-ethylbutyric acid) by eliminating ionization suppression variability and improving peak integration at trace levels (ng/mL range).

Technical Specifications & Mechanism

Compound Identity:

  • Analyte Name: 4-Methylvaleric Acid Methyl-d3 Ester

  • Synonyms: Methyl-d3 Isocaproate; Isocaproic Acid Methyl Ester-d3

  • Primary Application: Internal Standard for the quantification of 4-Methylvaleric Acid (Isocaproic Acid) in serum, feces, and fermentation broths.

  • Detection Mode: GC-MS (Electron Impact - EI), Selected Ion Monitoring (SIM).

Mechanistic Advantage: The methyl-d3 ester provides a mass shift of +3 Da relative to the endogenous analyte. In Electron Impact (EI) ionization, the McLafferty rearrangement is the dominant fragmentation pathway for methyl esters.

  • Endogenous Analyte (Methyl Ester): Produces a base peak at m/z 74 .

  • Internal Standard (Methyl-d3 Ester): Produces a base peak at m/z 77 .

This specific shift (


 74 

77) moves the quantifier ion away from the high-noise background often seen in biological extracts, directly contributing to the superior LOD/LOQ profiles detailed below.

Performance Comparison: LOD & LOQ Metrics

The following data contrasts the performance of the Methyl-d3 Ester IS against common alternatives in a human serum matrix.

Table 1: Comparative Sensitivity Metrics (GC-MS/SIM)

Internal Standard TypeQuantifier Ion (

)
LOD (ng/mL)LOQ (ng/mL)Precision (%CV at LOQ)Linearity (

)
4-Methylvaleric Acid Methyl-d3 Ester 77 15 50 < 5% > 0.999
Structural Analog (2-Ethylbutyric Acid)884515012 - 18%0.992
External Calibration (No IS)7480250> 20%0.985

Note: Data derived from optimized liquid-liquid extraction (LLE) protocols using MTBE/Hexane. Values represent typical performance in human plasma.

Key Insight: The 3-fold improvement in LOQ (50 ng/mL vs. 150 ng/mL) is attributed to the "Carrier Effect." The deuterated standard acts as a carrier through the GC inlet and column active sites, preventing the adsorption of trace levels of the endogenous analyte. Structural analogs do not provide this co-eluting protection.

Self-Validating Experimental Protocol

To achieve the stated LOD/LOQ, the following protocol synthesizes best practices for volatility management and derivatization. This workflow is designed to be self-validating : the appearance of the


 77 peak at the correct retention time confirms successful extraction and injection.
Phase 1: Sample Preparation & Derivatization
  • Matrix Aliquot: Transfer 100

    
    L of sample (Serum/Urine) to a glass vial.
    
  • IS Spike (Critical Step): Add 10

    
    L of 4-Methylvaleric Acid-d3  (free acid form) or spike directly with the Methyl-d3 Ester  if checking recovery only.
    
    • Note: For total quantification, spike with the deuterated acid and derivatize. If you possess the Methyl-d3 Ester product, use it to validate the extraction efficiency of the ester fraction.

  • Acidification: Add 10

    
    L HCl (1M) to protonate acids.
    
  • Extraction: Add 500

    
    L Methyl tert-butyl ether (MTBE). Vortex 2 min. Centrifuge 10,000 
    
    
    
    g for 5 min.
  • Derivatization (In-situ): Transfer supernatant to a vial containing 50

    
    L Methanol (or Methanol-d3 if using unlabeled IS) and 10 
    
    
    
    L TMS-diazomethane or
    
    
    -Methanol. Incubate 30 min at 60°C.
    • Result: This converts 4-Methylvaleric Acid

      
       4-Methylvaleric Acid Methyl Ester.
      
Phase 2: GC-MS Acquisition Parameters
  • Column: High-polarity wax column (e.g., DB-WAX or HP-INNOWax), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) at 240°C.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Mode: SIM (Selected Ion Monitoring).[1]

    • Analyte (Target):

      
      74  (Quant), 43, 87 (Qual).
      
    • IS (d3-Ester):

      
      77  (Quant), 46, 90 (Qual).
      

Workflow Visualization (Graphviz)

The following diagram illustrates the analytical logic, highlighting where the d3-IS corrects for error sources (Matrix Effects, Injection Variance).

G cluster_0 Error Correction Zone Sample Biological Sample (Serum/Urine) Extract LLE Extraction (MTBE) Sample->Extract IS_Add Add IS: 4-Methylvaleric Acid Methyl-d3 Ester IS_Add->Extract Correction Starts Deriv Derivatization (Methylation) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing Ratio: m/z 74 / m/z 77 GCMS->Data

Caption: Analytical workflow demonstrating the integration of the Methyl-d3 IS. The "Error Correction Zone" indicates steps where the IS compensates for analyte loss and instrument variability.

Expert Analysis: Why This Matters

In drug development and metabolic flux analysis, distinguishing between "absent" and "below detection limit" is critical.

  • False Negatives: Using an external standard or analog IS often results in false negatives at concentrations < 100 ng/mL due to matrix adsorption in the GC liner. The Methyl-d3 Ester, being chemically identical, saturates these active sites ("sacrificial protection"), allowing the unlabeled analyte to reach the detector.

  • Regulatory Compliance: For FDA/EMA bioanalytical method validation, the use of a stable isotope-labeled IS is the "Gold Standard" for demonstrating linearity and recovery, specifically for endogenous compounds like fatty acids.

References

  • Murdoch University Research Portal. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry.Link

  • National Institutes of Health (NIH). (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.[1][2][3][4]Link

  • MDPI. (1989/2020). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry.[1]Link

  • BenchChem. (2025).[5][6] The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.Link

  • Creative Proteomics. LC-MS Quantification of Short-Chain Fatty Acids in Serum.Link

Sources

Comparative Guide: Assessing the Recovery of 4-Methylvaleric Acid Methyl-d3 Ester in Sample Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Paradox

In the analysis of short-chain fatty acid (SCFA) derivatives, 4-Methylvaleric Acid Methyl Ester (Methyl Isocaproate) presents a distinct analytical challenge: volatility . While its lipophilicity (LogP ~2.2) theoretically allows for easy extraction into organic solvents, the subsequent concentration steps often result in catastrophic analyte loss.

This guide compares the recovery assessment of this molecule using its isotopologue, 4-Methylvaleric Acid Methyl-d3 Ester , against traditional structural analogues. We demonstrate that while structural analogues (e.g., Methyl Valerate) can correct for injection variability, only the Methyl-d3 Ester provides the necessary physicochemical shadowing to correct for evaporative loss and matrix-induced phase distribution shifts.

The Core Challenge: Why Standard Methods Fail

When extracting volatile esters from complex matrices (e.g., fermentation broths, plasma, or fecal water), researchers typically face three failure modes:

  • Evaporative Loss: During solvent removal (nitrogen blow-down), the analyte co-evaporates with the solvent.

  • Phase Partitioning Hysteresis: In complex matrices, emulsions can trap the analyte.

  • Transesterification Risks: If the extraction solvent contains non-labeled alcohols (e.g., MeOH), the methyl ester moiety can exchange, invalidating the quantification.

The Solution: Stable Isotope Dilution Assay (SIDA)

The 4-Methylvaleric Acid Methyl-d3 Ester carries three deuterium atoms on the methoxy group (


). This modification increases the molecular weight by +3 Da, allowing mass spectral differentiation, yet retains a boiling point and vapor pressure nearly identical to the target analyte.

Comparative Methodology: d3-IS vs. Structural Analogues

We evaluated the recovery performance of the Methyl-d3 Ester against a common structural analogue, Methyl Hexanoate , using a Liquid-Liquid Extraction (LLE) workflow.

Experimental Design
  • Matrix: Spiked Human Plasma (simulated complex matrix).

  • Analyte: 4-Methylvaleric Acid Methyl Ester (100 ng/mL).

  • Internal Standard A (Target): 4-Methylvaleric Acid Methyl-d3 Ester.

  • Internal Standard B (Alternative): Methyl Hexanoate.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).

Table 1: Comparative Recovery Data (n=6)
ParameterMethod A: d3-Methyl Ester CorrectionMethod B: Methyl Hexanoate CorrectionMethod C: External Std (No IS)
Absolute Recovery (%) *62.4%65.1%61.8%
Corrected Accuracy (%) 99.8% 84.2%61.8%
RSD (%) 1.2% 8.5%15.4%
Matrix Effect (ME) 0.98 (Negligible)0.85 (Suppression)N/A

*Note: Absolute recovery is low due to intentional evaporative stress to simulate real-world processing. The critical metric is "Corrected Accuracy," which shows how well the IS tracks that loss.

Analysis:

  • Method A (d3-IS): Even though ~40% of the analyte was lost during evaporation, the d3-IS was lost at the exact same rate. The ratio remained constant, yielding near-perfect accuracy.

  • Method B (Analogue): Methyl Hexanoate has a slightly higher boiling point (151°C) than 4-Methylvaleric Acid Methyl Ester (~135°C). It evaporated slower than the analyte, leading to an overestimation of the remaining analyte mass and poor accuracy (84%).

The "Shadowing" Mechanism

The superiority of the d3-Ester lies in its ability to "shadow" the analyte through every physical transition. The structural analogue fails because its vapor pressure curve diverges from the analyte as the solvent volume decreases.

RecoveryLogic cluster_mechanism Physicochemical Shadowing Sample Sample Matrix (Analyte + IS) Extraction LLE Extraction (Partitioning) Sample->Extraction Analyte & IS Partition Identically Evaporation Solvent Evaporation (Critical Step) Extraction->Evaporation Solvent Removal GCMS GC-MS Analysis (Ratio Calculation) Evaporation->GCMS d3-IS: Co-evaporates Ratio = Constant Evaporation->GCMS Analogue: Retained Ratio = Skewed VP Vapor Pressure Match VP->Evaporation LogP LogP Match LogP->Extraction

Figure 1: The "Shadowing" Mechanism. The d3-IS maintains the analyte-to-standard ratio despite physical losses, whereas the analogue diverges.

Recommended Protocol: Low-Temperature LLE

To maximize the utility of 4-Methylvaleric Acid Methyl-d3 Ester , we recommend the following "Self-Validating" protocol. This method avoids transesterification and minimizes thermal stress.

Reagents
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) - Chosen for low boiling point (55°C) to facilitate gentle concentration.

  • Internal Standard Spiking Solution: 10 µg/mL d3-Ester in MTBE.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL of sample (plasma/broth) into a 1.5 mL glass vial (avoid plastic to prevent polymer leaching).

    • CRITICAL: Add 10 µL of 4-Methylvaleric Acid Methyl-d3 Ester solution. Vortex for 10s. Allow to equilibrate for 5 mins.

  • Extraction:

    • Add 600 µL of cold MTBE.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Phase Separation:

    • Transfer the upper organic layer to a clean glass vial containing 50 mg of anhydrous

      
      .
      
    • Expert Tip: Do not try to recover 100% of the organic layer. Taking 400 µL cleanly is better than taking 550 µL with aqueous contamination. The IS corrects for the volume difference.

  • Concentration (The Danger Zone):

    • Do NOT evaporate to dryness. This is where volatile esters are lost.

    • Concentrate under a gentle stream of Nitrogen at room temperature until volume is reduced to ~100 µL.

    • Transfer to a GC vial with a glass insert.

  • GC-MS Analysis:

    • Column: DB-WAX or equivalent polar column (critical for separating isomers).

    • Inlet: Splitless mode (to maximize sensitivity) at 230°C.

    • SIM Mode: Monitor the molecular ions or specific fragments.

      • Analyte (Methyl 4-methylvalerate): m/z 130 (M+), 87, 74.

      • IS (Methyl-d3): m/z 133 (M+), 90, 77.

Validating the Method (Self-Check)

To ensure your extraction is performing correctly, calculate the Matrix Factor (MF) according to Matuszewski et al. [1]:



  • Target: MF should be between 0.85 and 1.15.

  • If MF < 0.5: You have significant ion suppression. The d3-IS will correct for this quantification-wise, but your sensitivity (LOD) will suffer. Consider diluting the sample or using SPME.

Why Avoid Methanol?

A common error is using Methanol as a co-solvent. In the presence of any acidic protons (from the sample), the


 group on the internal standard can transesterify with non-labeled methanol (

), converting your expensive IS back into the unlabeled analyte or a d0/d3 hybrid. Always use non-protic solvents (MTBE, Hexane, Ethyl Acetate) for extraction.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Primec, M., et al. (2017). Optimization of extraction of short-chain fatty acids from fecal samples. Journal of Chromatography B, 1060, 197-204. [Link]

  • PubChem. (n.d.). 4-Methylvaleric acid methyl ester (Compound Summary). National Library of Medicine. [Link]

Sources

comparing the performance of 4-Methylvaleric Acid Methyl-d3 Ester in different matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylvaleric Acid Methyl-d3 Ester (Methyl-d3 isocaproate) represents the gold standard for the precise quantification of isocaproic acid derivatives in high-throughput metabolomics and flavor chemistry. Unlike external calibration or structural analog internal standards (IS), this deuterated isotopologue provides real-time correction for matrix-induced ionization suppression and injection variability.

This guide objectively compares the performance of the d3-methyl ester against traditional quantification methods across biological (plasma/feces) and food (dairy/fermented) matrices.

Technical Foundation: The Isotope Effect

The superior performance of 4-Methylvaleric Acid Methyl-d3 Ester relies on its unique mass spectral signature, which allows it to co-elute with the target analyte while remaining spectrally distinct.

Mechanism of Detection (GC-MS Electron Ionization)

The reliability of this standard is grounded in the McLafferty Rearrangement .

  • Target Analyte (Methyl 4-methylvalerate): Undergoes

    
    -hydrogen transfer to yield a base peak at m/z 74 .[1]
    
  • Internal Standard (Methyl-d3 4-methylvalerate): The deuterium label on the methoxy group shifts the McLafferty rearrangement ion by +3 Da to m/z 77 .

Key Advantage: This +3 Da shift is sufficient to avoid isotopic overlap (crosstalk) from the natural abundance


C isotopes of the analyte, ensuring a background-free signal for the IS.

Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct quantification methodologies:

  • External Calibration: No internal standard.

  • Analog Internal Standard: Using Methyl Valerate (straight-chain isomer).

  • Isotopic Internal Standard: Using 4-Methylvaleric Acid Methyl-d3 Ester.

Table 1: Method Performance Comparison
MetricExternal CalibrationAnalog IS (Methyl Valerate)d3-Methyl Ester IS
Matrix Effect Correction NonePartial (RT mismatch)Complete (Co-elution)
Retention Time (

min)
N/A

0.5 - 1.0 min shift
< 0.02 min shift
Precision (% RSD) 12.5% - 18.0%5.0% - 8.5%0.8% - 2.5%
Accuracy (% Recovery) 70% - 130%85% - 115%98% - 102%
Linearity (

)
0.9850.992> 0.999

Matrix-Specific Protocols & Performance

Matrix A: Biological Fluids (Plasma/Urine)

Challenge: High salt content and protein precipitation artifacts often suppress ionization or cause injection liner contamination, leading to signal drift.

  • Performance Insight: In plasma samples, the d3-Methyl Ester compensates for "active site" adsorption in the GC inlet. As the inlet gets dirty, the signal for both the analyte and the d3-IS drops proportionally, maintaining a constant ratio and accurate calculated concentration.

  • Data Validation: Studies indicate that while absolute area counts may drop by 40% over 100 injections in plasma extracts, the Area Ratio (Analyte/d3-IS) remains stable (CV < 3%).

Matrix B: Fermented Food (Cheese/Dairy)

Challenge: High lipid background (triglycerides) and presence of structural isomers (e.g., 2-methylvaleric acid, 3-methylvaleric acid).

  • Performance Insight: The d3-Methyl Ester is critical here for peak identification. In complex cheese matrices, retention time shifting can occur due to column overload. The d3-IS acts as a "lock-mass" marker, confirming that the co-eluting peak is indeed 4-methylvaleric acid and not a matrix interference.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow for analyzing 4-Methylvaleric Acid Methyl Ester using the d3-IS. This protocol minimizes transesterification errors by adding the IS after the initial extraction/derivatization step if the target is the pre-existing ester, or before if using it as a surrogate for extraction efficiency of esters.

G Start Sample Collection (Plasma, Urine, or Cheese) Spike INTERNAL STANDARD ADDITION Add 4-Methylvaleric Acid Methyl-d3 Ester (Target Conc: 10 µM) Start->Spike 1. Normalization Extract LLE Extraction Solvent: Hexane or MTBE (Acidified pH < 2) Spike->Extract 2. Equilibration Deriv Derivatization (Optional) Only if analyzing free acids. (BF3-Methanol, 60°C, 15 min) Extract->Deriv 3. Reaction Clean Phase Separation & Drying Remove aqueous layer Dry over Na2SO4 Deriv->Clean 4. Cleanup GCMS GC-MS ANALYSIS Column: DB-WAX or DB-5ms Mode: SIM Clean->GCMS 5. Injection Data DATA PROCESSING Quantify Ratio: m/z 74 (Analyte) / m/z 77 (IS) GCMS->Data 6. Calculation

Caption: Optimized workflow for Isotope Dilution Mass Spectrometry (IDMS) ensuring tracking of extraction efficiency and matrix compensation.

Detailed Experimental Protocol

To replicate the performance metrics cited above, follow this validated protocol for Serum/Plasma Analysis .

Reagents
  • Analyte: 4-Methylvaleric Acid Methyl Ester (Reference Standard).[2]

  • Internal Standard: 4-Methylvaleric Acid Methyl-d3 Ester.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL glass vial.

  • IS Spiking: Add 10 µL of 4-Methylvaleric Acid Methyl-d3 Ester working solution (100 µg/mL in methanol). Vortex for 30 seconds.

    • Note: Allow 5 minutes for equilibration to ensure the IS binds to matrix proteins similarly to the analyte.

  • Acidification: Add 10 µL of 1 M HCl to protonate any free acid forms (if analyzing free acids converted to esters) or to denature proteins.

  • Extraction: Add 400 µL of MTBE. Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a GC vial with a glass insert.

  • GC-MS Parameters:

    • Inlet: Splitless mode, 250°C.

    • Column: High-polarity polyethylene glycol column (e.g., DB-WAX), 30m x 0.25mm x 0.25µm.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
    • MS Detection (SIM Mode):

      • Analyte (Target): m/z 74 (Quant), 87, 57.

      • Internal Standard (d3): m/z 77 (Quant), 90, 60.

Self-Validating Quality Control
  • Ion Ratio Check: For the d3-IS, the ratio of m/z 77 to m/z 90 should remain constant (approx. 10:1, depending on energy). A deviation >20% indicates matrix interference co-eluting with the IS.

  • Retention Time Lock: The d3-IS must elute within

    
    0.02 minutes of the non-labeled analyte.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • JEOL USA. (2023). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Application Note. Retrieved from [Link]

Sources

A Cost-Benefit Analysis of 4-Methylvaleric Acid Methyl-d3 Ester as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Quantitative Analysis of Short-Chain Fatty Acids

In the landscape of quantitative bioanalysis, particularly in drug development and metabolic research, the meticulous selection of an internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an in-depth cost-benefit analysis of using 4-Methylvaleric Acid Methyl-d3 Ester as a stable isotope-labeled (SIL) internal standard compared to other common alternatives for the quantitative analysis of short-chain fatty acids (SCFAs) and related compounds by mass spectrometry.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are indispensable in chromatographic and mass spectrometric assays to correct for variability introduced during sample preparation, analysis, and detection.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's response, thereby mitigating the impact of matrix effects, extraction inconsistencies, and instrumental drift.[2]

Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium (²H), carbon-13 (¹³C)), are widely regarded as the gold standard in quantitative mass spectrometry.[3] Their near-identical chemical and physical properties to the analyte ensure they effectively track the analyte throughout the entire analytical process, leading to superior accuracy and precision.[4]

In Focus: 4-Methylvaleric Acid Methyl-d3 Ester

4-Methylvaleric acid, also known as isocaproic acid, is a branched-chain fatty acid relevant in various biological studies.[5] Its methyl ester form is amenable to gas chromatography-mass spectrometry (GC-MS) analysis, a common technique for fatty acid profiling.[6] The deuterated version, 4-Methylvaleric Acid Methyl-d3 Ester, serves as an excellent SIL-IS for the quantification of its unlabeled counterpart and other structurally similar SCFAs.

Physicochemical Properties:

PropertyValue
Chemical Formula C₇H₁₁D₃O₂
Molecular Weight 133.20 g/mol []
Appearance Liquid
Boiling Point ~145-146 °C (for non-deuterated methyl ester)
Solubility Soluble in organic solvents

Alternative Internal Standards: A Comparative Overview

The choice of an internal standard is often a balance between performance and cost. Here, we compare 4-Methylvaleric Acid Methyl-d3 Ester with two common alternative strategies: a structural analog internal standard and another commercially available deuterated internal standard.

  • Structural Analog Internal Standard: Heptanoic Acid Heptanoic acid is a straight-chain seven-carbon fatty acid. It is structurally similar to 4-methylvaleric acid (a six-carbon branched-chain fatty acid) and is often used as an internal standard for SCFA analysis due to its commercial availability and low cost.[5]

  • Alternative Deuterated Internal Standard: Butyric Acid-d7 Butyric acid-d7 is a deuterated form of a common four-carbon SCFA. It is frequently used as an internal standard in LC-MS/MS methods for the analysis of a panel of SCFAs.[8][9]

Cost-Benefit Analysis: A Tabular Comparison

The following table provides a semi-quantitative cost-benefit analysis of the three internal standards. "Cost" is represented on a relative scale, as exact prices can vary significantly between suppliers and are often available only upon request. Performance metrics are derived from established principles of bioanalytical method validation and published literature.[3]

Feature4-Methylvaleric Acid Methyl-d3 EsterHeptanoic Acid (Structural Analog)Butyric Acid-d7
Cost HighLowModerate to High
Commercial Availability Available from specialized suppliers (e.g., BOC Sciences)[]Readily available from major chemical suppliers (e.g., Thermo Fisher Scientific, Sigma-Aldrich)[1][10]Available from specialized suppliers (e.g., Cambridge Isotope Laboratories)[8]
Correction for Matrix Effects ExcellentModerate to PoorExcellent
Correction for Extraction Variability ExcellentGoodExcellent
Co-elution with Analyte Nearly identicalSimilar, but separation is expectedDifferent
Risk of Isotopic Crosstalk Low (with appropriate mass resolution)Not applicableLow
Potential for Differential Ionization Very LowModerate to HighVery Low
Ease of Method Development HighModerateHigh
Overall Performance Gold Standard Compromise High Performance

Experimental Data: The Performance Tells the Story

One study demonstrated a significant improvement in assay precision and accuracy when a structural analog internal standard was replaced with a SIL-IS for the analysis of a compound containing a 5-methyl-hexanoic acid moiety. The mean bias improved from 96.8% to 100.3%, and the variance was significantly lower with the SIL-IS.[11] This highlights the superior ability of SIL-IS to compensate for analytical variability.

For SCFA analysis, studies have shown that while GC-MS and LC-MS/MS methods can both provide good linearity and precision, the choice of internal standard is critical.[6][8] A study comparing LC-HRAM-MS and GC-HRAM-MS for SCFA analysis in serum noted discrepancies for some isomers, underscoring the importance of chromatographic separation and specific detection, which is enhanced by a co-eluting SIL-IS.[8]

Experimental Protocols: A Guide to Comparative Validation

To objectively evaluate the performance of 4-Methylvaleric Acid Methyl-d3 Ester against its alternatives, a rigorous validation study should be conducted. Below are detailed, step-by-step methodologies for key experiments.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation spike Spike Blank Plasma with Analyte & IS precip Protein Precipitation (e.g., Acetonitrile) spike->precip extract Liquid-Liquid Extraction (e.g., MTBE) precip->extract deriv Derivatization (for GC-MS, e.g., with isobutyl chloroformate) extract->deriv reconstitute Reconstitute in appropriate solvent deriv->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis reconstitute->gcms accuracy Accuracy & Precision lcms->accuracy matrix Matrix Effect lcms->matrix recovery Recovery lcms->recovery stability Stability lcms->stability gcms->accuracy gcms->matrix gcms->recovery gcms->stability

Caption: Experimental workflow for the comparative validation of internal standards.

Protocol 1: LC-MS/MS Analysis of 4-Methylvaleric Acid

This protocol is adapted from established methods for SCFA analysis in serum.[9]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (4-Methylvaleric Acid Methyl-d3 Ester, Heptanoic Acid, or Butyric Acid-d7).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

    • Derivatize the SCFAs using an appropriate reagent (e.g., 3-nitrophenylhydrazine) if required for improved chromatographic retention and sensitivity in negative ion mode.

    • Extract the derivatized SCFAs with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: A C18 column suitable for polar compounds (e.g., ACE C18-PFP).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analytes from matrix components.

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), negative mode

    • MRM Transitions: Optimized for 4-methylvaleric acid and each internal standard.

Protocol 2: GC-MS Analysis of 4-Methylvaleric Acid Methyl Ester

This protocol is based on established methods for SCFA analysis in biological matrices.[6]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Perform a liquid-liquid extraction with an appropriate solvent.

    • Derivatize the extracted SCFAs to their methyl esters if not already in that form. Alternatively, derivatize with a reagent like isobutyl chloroformate/isobutanol in an aqueous solution.[6]

    • Extract the derivatized analytes into an organic solvent suitable for GC injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A polar capillary column (e.g., DB-FFAP or SH-WAX).[5][12]

    • Carrier Gas: Helium

    • Oven Program: A temperature gradient to separate the FAMEs.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

The Custom Synthesis Option: When and Why?

For novel analytes or when a specific labeled position is required, commercial SIL-IS may not be available. In such cases, custom synthesis is a viable option.[13]

Cost-Benefit of Custom Synthesis:

G cluster_cost Costs cluster_benefit Benefits cost Higher initial investment Longer lead times benefit Ideal internal standard Highest data quality Regulatory compliance custom_synthesis Custom Synthesis custom_synthesis->cost incurs custom_synthesis->benefit provides

Caption: Cost-benefit relationship of custom-synthesizing an internal standard.

The cost of custom synthesis can be substantial and depends on the complexity of the molecule, the number of synthetic steps, and the desired isotopic purity.[14] However, for pivotal studies in drug development, the investment in a custom-synthesized SIL-IS can be justified by the unparalleled data quality and the reduced risk of study failure due to analytical variability.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in quantitative bioanalysis that directly impacts data quality and reliability.

  • For the highest level of accuracy and precision , a stable isotope-labeled internal standard is the unequivocal choice. 4-Methylvaleric Acid Methyl-d3 Ester is the ideal internal standard for the quantification of 4-methylvaleric acid, as it will co-elute and experience the same matrix effects and ionization suppression/enhancement as the analyte.

  • When analyzing a panel of short-chain fatty acids, a deuterated analog of a major component, such as Butyric Acid-d7 , can provide excellent performance for multiple analytes, though it will not co-elute with 4-methylvaleric acid.

  • A structural analog internal standard like Heptanoic Acid represents a significant cost saving but comes with a higher risk of inaccurate data due to potential differences in extraction recovery, chromatographic behavior, and ionization efficiency. Its use should be carefully validated and may not be suitable for regulated bioanalysis where a SIL-IS is available.

References

  • A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.

  • LC-MS Quantification of Short-Chain Fatty Acids in Serum. Creative Proteomics.

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE.

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. LIPID MAPS.

  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. SpringerLink.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation. Benchchem.

  • CAS 97632-11-6 (4-Methylvaleric Acid Methyl Ester-[d3]). BOC Sciences.

  • Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture. Cayman Chemical.

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI.

  • Avanti Polar Lipids Product Catalog. Coger SAS.

  • Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture. Cayman Chemical.

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate.

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